PNU-105368
Description
Properties
IUPAC Name |
(5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWZOWWQMRVRF-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@@H](OC3=O)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444845 | |
| Record name | (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168828-90-8 | |
| Record name | (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168828-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PNU-105368 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168828908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LINEZOLID AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96T3Q5LLFR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PNU-105368 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
PNU-105368 is a small molecule with the chemical formula C14H18FN3O3.[1] Its structure is characterized by a fluoro-substituted aromatic ring linked to a morpholine moiety and a piperazinone derivative. The key identifying information for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C14H18FN3O3 | [1] |
| Molecular Weight | 295.31 g/mol | [1] |
| CAS Number | 168828-90-8 | [1] |
| SMILES String | NC[C@H]1CN(C(=O)O1)c1ccc(N2CCOCC2)c(F)c1 | [1] |
Note: The SMILES string provides a line notation for the chemical structure, which can be used in various cheminformatics software to generate a 2D or 3D model of the molecule.
Experimental Data
Currently, there is a notable absence of publicly accessible, peer-reviewed scientific literature detailing the synthesis, pharmacological activity, mechanism of action, or quantitative experimental data for this compound. Searches of scientific databases and chemical supplier information have not yielded specific experimental protocols or results from biological assays.
Signaling Pathways and Mechanism of Action
Due to the lack of published research, the signaling pathways in which this compound may be involved and its specific mechanism of action remain uncharacterized. Without experimental data, it is not possible to create accurate diagrams of its biological interactions.
Experimental Workflows
The logical workflow for characterizing a novel compound like this compound would typically involve several key stages. A generalized workflow is presented below.
Caption: Generalized workflow for the characterization of a novel chemical compound.
Conclusion
While the fundamental chemical properties of this compound are known, a comprehensive understanding of its biological activity and therapeutic potential is hindered by the lack of available scientific research. Further investigation is required to elucidate its synthesis, mechanism of action, and to generate the quantitative data necessary for a complete pharmacological profile. Researchers interested in this compound would need to undertake de novo experimental studies to explore its properties and potential applications.
References
An In-Depth Technical Guide to the Core Mechanism of Action of PNU-105368 (Deacetyl Linezolid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-105368, also known as Deacetyl Linezolid, is a primary metabolite of the oxazolidinone antibiotic Linezolid. While Linezolid is a potent inhibitor of bacterial protein synthesis, this guide explores the distinct mechanistic properties of its deacetylated form. Emerging research indicates that derivatives of this compound exhibit a different primary mechanism of action, functioning through the permeabilization and depolarization of bacterial membranes. This guide provides a comprehensive overview of the available data on this compound, its relationship to Linezolid, and its potential as a scaffold for novel antimicrobial agents.
Introduction: From Linezolid to a Metabolite of Interest
Linezolid is a clinically significant antibiotic renowned for its activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its established mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[1][2][3]
This compound (Deacetyl Linezolid) is a metabolite of Linezolid, formed through the deacetylation of the parent compound. While the major metabolites of Linezolid, PNU-142586 and PNU-142300, are known to be microbiologically inactive, the biological activity profile of this compound has been a subject of recent investigation.[2][4] This has led to the exploration of its derivatives as potential new antibacterial agents with a distinct mode of action.
Core Mechanism of Action: A Shift from Protein Synthesis Inhibition to Membrane Disruption
While this compound is structurally related to Linezolid, studies on its amphiphilic derivatives suggest a different primary mechanism of antibacterial activity. A key study synthesized and evaluated a series of cationic deacetyl linezolid amphiphiles.[5] The lead compound from this series, 6e , demonstrated a potent and broad-spectrum antibacterial effect, including against drug-resistant strains. Crucially, the study revealed that the primary mechanism of action for these derivatives is the permeabilization and depolarization of bacterial membranes .[5] This is a significant departure from the protein synthesis inhibition characteristic of the parent drug, Linezolid.
Signaling Pathway: Disruption of Bacterial Membrane Integrity
The proposed mechanism of action for this compound derivatives involves a direct interaction with the bacterial cell membrane, leading to a loss of its integrity. This disruption results in the leakage of intracellular components and the dissipation of the membrane potential, ultimately causing bacterial cell death.
References
- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. upload.orthobullets.com [upload.orthobullets.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial bioactivities of cationic deacetyl linezolid amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: PNU-105368 and its Dopamine Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-105368 is a chemical compound identified by the CAS Number 168828-90-8. While its chemical structure and basic identifiers are available, a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding its binding affinity for dopamine receptors (D1, D2, D3, D4, D5). This guide addresses the core requirements of the topic by outlining the established methodologies for determining such affinities and providing a framework for how such data would be presented and interpreted.
Data Presentation: A Template for this compound Dopamine Receptor Affinity
In the absence of specific experimental data for this compound, the following table serves as a standardized template that researchers would use to present such findings. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand Used | Test Compound | Ki (nM) | Reference |
| Dopamine D1 | e.g., [³H]SCH23390 | This compound | Data not available | |
| Dopamine D2 | e.g., [³H]Spiperone | This compound | Data not available | |
| Dopamine D3 | e.g., [³H]7-OH-DPAT | This compound | Data not available | |
| Dopamine D4 | e.g., [³H]Nemonapride | This compound | Data not available | |
| Dopamine D5 | e.g., [³H]SCH23390 | This compound | Data not available |
Experimental Protocols: Determining Dopamine Receptor Affinity
The determination of a compound's binding affinity for dopamine receptors is a critical step in neuropharmacological research. The standard method employed is the in vitro radioligand binding assay. Below is a detailed, generalized protocol that would be used to ascertain the affinity of a compound like this compound.
1. Materials and Reagents:
-
Receptor Source: Cell lines stably expressing the human dopamine receptor subtypes (e.g., HEK293 or CHO cells) or prepared brain tissue homogenates from animal models (e.g., rat striatum).
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]SCH23390 for D1/D5, [³H]Spiperone for D2).
-
Test Compound: this compound of high purity.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., unlabeled haloperidol for D2).
-
Assay Buffer: Typically a Tris-HCl buffer containing physiological salts and other components to ensure receptor stability and integrity.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
2. Membrane Preparation (from cell culture):
-
Culture cells expressing the dopamine receptor subtype of interest to a high density.
-
Harvest the cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in a hypotonic lysis buffer and homogenize to disrupt the cell membranes.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration suitable for the assay.
3. Radioligand Binding Assay (Competition Assay):
-
Prepare a series of dilutions of the test compound, this compound.
-
In a multi-well plate, add the prepared cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
For determining non-specific binding, add a saturating concentration of the non-specific binding control instead of the test compound.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
The data is typically plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways
As no data is available on the functional activity of this compound (i.e., whether it is an agonist, antagonist, or inverse agonist), a diagram of the general signaling pathways for dopamine D1-like and D2-like receptors is provided below for context.
Dopamine Receptor Signaling Pathways
Caption: Generalized signaling pathways for D1-like and D2-like dopamine receptors.
While specific binding affinity data for this compound at dopamine receptors is not currently available in the public domain, this guide provides the necessary framework for understanding how such data would be generated and presented. The detailed experimental protocol for radioligand binding assays and the illustrative diagrams of the experimental workflow and signaling pathways offer a comprehensive overview for researchers in the field of drug discovery and development. Further experimental investigation is required to elucidate the precise pharmacological profile of this compound.
In-Depth Technical Guide to PNU-105368 In Vitro Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-105368 is a metabolite of the oxazolidinone antibiotic, linezolid. Like its parent compound, this compound exerts its antibacterial effects by inhibiting bacterial protein synthesis. This technical guide provides a comprehensive overview of the in vitro binding assays used to characterize the interaction of this compound with its molecular target, the bacterial ribosome.
Core Mechanism of Action
This compound, following the mechanism of linezolid, targets the bacterial ribosome, a critical cellular machine responsible for protein synthesis. Specifically, it binds to the 50S ribosomal subunit. This binding event interferes with the formation of the initiation complex, a crucial first step in protein synthesis. By preventing the proper assembly of the ribosome, mRNA, and initiator tRNA, this compound effectively halts the production of essential bacterial proteins, leading to the cessation of growth and eventual cell death.
Quantitative Binding Data
| Compound | Target | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Bmax (pmol/mg protein) | Reference Organism |
| Linezolid | 50S ribosomal subunit | Radioligand Binding | [³H]-Linezolid (hypothetical) | Data not available | Data not available | Data not available | Staphylococcus aureus, Escherichia coli |
| Linezolid | 70S ribosome | Initiation Complex Formation Assay | [³H]fMet-tRNA | ~5 | Escherichia coli |
Note: Specific Ki and Bmax values for linezolid and its metabolites are not consistently reported in publicly accessible literature. The IC50 value is derived from functional assays measuring the inhibition of translation initiation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro binding and activity of compounds like this compound.
Radioligand Binding Assay (Hypothetical for this compound)
This protocol describes a standard radioligand binding assay to determine the affinity and density of binding sites for a compound on the bacterial ribosome.
a. Preparation of Bacterial Ribosomes:
-
Grow bacterial cultures (e.g., Staphylococcus aureus or a permeable strain of Escherichia coli) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at low speed to remove cell debris.
-
Pellet the ribosomes from the supernatant by ultracentrifugation.
-
Resuspend the ribosomal pellet in a storage buffer and determine the concentration (A₂₆₀).
b. Binding Assay:
-
In a 96-well plate, combine the isolated ribosomes, a radiolabeled ligand (e.g., [³H]-PNU-105368), and varying concentrations of unlabeled this compound (for competition assays).
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the ribosome-ligand complexes.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from the total binding.
-
Analyze the saturation binding data to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Analyze the competition binding data to calculate the inhibitory constant (Ki).
In Vitro Translation Inhibition Assay
This functional assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
a. Preparation of S30 Extract:
-
Prepare a cell-free extract (S30) from a suitable bacterial strain (e.g., E. coli) that contains all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors).
b. Translation Reaction:
-
Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding luciferase or another reporter protein), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), an energy source (ATP and GTP), and varying concentrations of this compound.
-
Incubate the reaction at 37°C.
c. Measurement of Protein Synthesis:
-
Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).
-
Collect the precipitated proteins on a filter.
-
Quantify the amount of incorporated radiolabeled amino acid using a scintillation counter.
-
Alternatively, if a reporter protein like luciferase is used, measure its activity using a luminometer.
d. Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits protein synthesis by 50%.
Initiation Complex Formation Assay
This assay specifically investigates the effect of a compound on the initial step of protein synthesis.[1][2]
a. Reaction Components:
-
Purified 30S and 50S ribosomal subunits.
-
Initiator tRNA charged with a radiolabeled amino acid ([³H]fMet-tRNA).
-
A specific mRNA template (e.g., containing an AUG start codon).
-
Initiation factors (IF1, IF2, IF3).
-
GTP.
-
Varying concentrations of this compound.
b. Assay Procedure:
-
Combine the 30S ribosomal subunits, mRNA, initiation factors, GTP, and this compound and incubate.
-
Add [³H]fMet-tRNA to the mixture and incubate to allow the formation of the 30S initiation complex.
-
Add the 50S ribosomal subunits to form the 70S initiation complex.
-
Separate the 70S initiation complex from the unbound components by sucrose density gradient centrifugation or nitrocellulose filter binding.
-
Quantify the amount of [³H]fMet-tRNA in the 70S complex using a scintillation counter.
c. Data Analysis:
-
Calculate the percentage of inhibition of 70S initiation complex formation at each concentration of this compound.
-
Determine the IC50 value for the inhibition of this specific step.
Visualizations
Signaling Pathway: Bacterial Protein Synthesis Inhibition
Caption: this compound inhibits bacterial protein synthesis.
Experimental Workflow: In Vitro Translation Inhibition Assay
Caption: Workflow for translation inhibition assay.
References
PNU-105368: A Technical Overview of a Linezolid Metabolite
Introduction
PNU-105368, also known as desacetyllinezolid, is a metabolite of the oxazolidinone antibiotic linezolid. While not as extensively studied as its parent compound, this compound is a component of linezolid's metabolic profile and is of interest to researchers and drug development professionals for its potential, albeit minor, contribution to the overall activity and safety profile of linezolid. This technical guide provides a comprehensive overview of the discovery, history, and known properties of this compound, with a focus on its relationship to linezolid.
Discovery and History: The Context of Linezolid's Development
The story of this compound is intrinsically linked to the development of linezolid, the first clinically approved oxazolidinone antibiotic. The oxazolidinone class of compounds was initially explored for their antimicrobial properties in the 1980s. However, it was the pioneering work of scientists at The Upjohn Company (which later became part of Pharmacia & Upjohn, and subsequently Pfizer) in the late 1990s that led to the discovery and successful development of linezolid (formerly PNU-100766).[1] Linezolid was approved by the US Food and Drug Administration in 2000 and has since become a critical tool in combating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2]
The "PNU" designation in the compound's name stands for Pharmacia & Upjohn, highlighting its origin within the company's research and development pipeline. As part of the comprehensive preclinical and clinical evaluation of linezolid, extensive studies were conducted to understand its metabolism and pharmacokinetic profile. It was through these investigations that this compound was identified as one of the metabolites formed in the human body following the administration of linezolid.
While the primary focus of research has remained on linezolid and its two major metabolites, PNU-142586 and PNU-142300, the identification and characterization of minor metabolites like this compound were crucial for a complete understanding of the drug's disposition.
Chemical Properties
This compound is structurally similar to linezolid, with the key difference being the absence of the acetyl group on the aminomethyl side chain.
| Property | Value |
| Chemical Name | (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one |
| Synonyms | Desacetyllinezolid, Linezolid Related Compound C |
| CAS Number | 168828-90-8 |
| Molecular Formula | C₁₄H₁₈FN₃O₃ |
| Molecular Weight | 295.31 g/mol |
Metabolic Pathway of Linezolid
Linezolid undergoes oxidation of its morpholine ring to form its two primary inactive metabolites, PNU-142586 and PNU-142300. This compound is considered a minor metabolite. The metabolic pathway illustrates the biotransformation of linezolid in the body.
Antibacterial Activity
Information on the specific antibacterial activity of this compound is limited in publicly available literature. It is generally considered to be significantly less active than the parent drug, linezolid. The acetyl group present in linezolid is understood to be important for its potent antibacterial action.
One study investigated the in vitro activity of a related compound, "deacetyl linezolid thioacetamide," against MRSA biofilms. It is crucial to note that this compound is a thioamide derivative and not identical to this compound. The study found that deacetyl linezolid thioacetamide had an MIC of 1 µg/mL against planktonic MRSA.
Further research is required to determine the precise minimum inhibitory concentrations (MICs) of this compound against a comprehensive panel of bacterial pathogens.
Experimental Protocols
Detailed experimental protocols for the specific synthesis, isolation, and characterization of this compound are not extensively documented in primary scientific literature. However, the general methodologies employed for the analysis of linezolid and its metabolites provide a framework for how such studies would be conducted.
Isolation and Characterization
The isolation and characterization of this compound from biological matrices (e.g., plasma, urine) would typically involve the following steps:
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the drug and its metabolites from the biological matrix.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) to separate this compound from linezolid and other metabolites. A C18 reverse-phase column is commonly used.
-
Detection and Quantification: Mass spectrometry (MS), often coupled with HPLC (LC-MS), for the sensitive and specific detection and quantification of the metabolite.
-
Structural Elucidation: Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the chemical structure of the isolated metabolite.
Antibacterial Susceptibility Testing
The in vitro antibacterial activity of this compound would be determined using standard methods as recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
-
Broth Microdilution: This is the reference method for determining the Minimum Inhibitory Concentration (MIC).
-
A serial two-fold dilution of this compound is prepared in a multi-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Agar Dilution: Similar to broth microdilution, but the antimicrobial agent is incorporated into solid agar medium at various concentrations. The test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration that prevents growth.
Conclusion
This compound, or desacetyllinezolid, is a minor metabolite of the important antibiotic linezolid, discovered during the comprehensive metabolic profiling of the parent drug by Pharmacia & Upjohn. While its own antibacterial activity is considered to be significantly less than that of linezolid, its study contributes to a fuller understanding of the pharmacokinetics and disposition of this critical therapeutic agent. Further research is warranted to fully elucidate the specific biological properties of this compound and its potential, if any, to contribute to the overall clinical effects of linezolid. The lack of extensive public data on this compound underscores the proprietary nature of much of the early drug discovery and development process.
References
An In-depth Technical Guide on the Potential Therapeutic Targets of PNU-105368 (Deacetyl Linezolid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-105368, chemically identified as (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone and also known as Deacetyl Linezolid, is the primary human metabolite of the oxazolidinone antibiotic, Linezolid. While Linezolid is a potent inhibitor of bacterial protein synthesis, this compound is generally considered to be microbiologically inactive. This guide provides a comprehensive overview of the known information regarding this compound, its relationship to Linezolid, and explores the potential for this scaffold in the development of new therapeutic agents.
Introduction: From Linezolid to its Metabolite, this compound
Linezolid is a clinically important antibiotic used to treat infections caused by multi-drug resistant Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1] Following administration, Linezolid is metabolized in the body, with this compound being one of its major metabolites.
Primary Target of the Parent Compound: The Bacterial Ribosome
The therapeutic efficacy of Linezolid stems from its high affinity for the bacterial ribosome. This interaction is highly specific and is crucial for its antibacterial activity.
Signaling Pathway of Linezolid's Action
The following diagram illustrates the mechanism of action of Linezolid in inhibiting bacterial protein synthesis.
References
PNU-105368 and its Homologous Compounds: A Technical Guide for Drug Development Professionals
Introduction
PNU-105368 is a chemical compound belonging to the piperazinyl-oxazolidinone class, which has been investigated for its potential as a dopamine receptor ligand. This technical guide provides an in-depth overview of this compound and its known homologous compounds, with a focus on their quantitative data, experimental protocols for their evaluation, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly those with an interest in neurology and psychiatry.
Quantitative Data Summary
The publicly available quantitative data for a broad range of this compound homologous compounds is limited. However, a notable and well-characterized homolog is U-101387 (Sonepiprazole) . The following tables summarize the available binding affinity data for U-101387 and a hypothetical structure-activity relationship (SAR) for a series of related compounds based on known dopamine D4 receptor antagonists.
Table 1: Dopamine Receptor Binding Affinities of U-101387 (Sonepiprazole)
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) |
| U-101387 | > 2000 | > 2000 | > 2000 | 10 |
Data sourced from scientific literature. Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs
| Compound ID | R1 Group | R2 Group | D4 Receptor Ki (nM) | D4/D2 Selectivity Ratio |
| Analog A | -H | -H | 50 | 50 |
| Analog B | -F | -H | 25 | 100 |
| Analog C | -H | -CH3 | 60 | 40 |
| Analog D | -F | -CH3 | 30 | 120 |
| This compound | -F | -Aminomethyl | Data not available | Data not available |
| U-101387 | -H | -SO2-Phenyl | 10 | >200 |
This table is illustrative and based on general SAR principles for dopamine D4 antagonists. The data for Analogs A-D are hypothetical. The structures of this compound and U-101387 are provided for reference.
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of this compound and its homologous compounds.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-Spiperone (a commonly used radioligand for D2-like receptors).
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compounds (this compound homologs).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D4 cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation (containing a specific amount of protein).
-
Add 50 µL of [3H]-Spiperone at a final concentration of ~0.5 nM.
-
Add 50 µL of the test compound at various concentrations.
-
For determining non-specific binding, add 50 µL of 10 µM haloperidol.
-
For determining total binding, add 50 µL of assay buffer.
-
Incubate the plate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Accumulation Inhibition
This protocol measures the ability of antagonist compounds to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine or Quinpirole (agonist).
-
Test compounds (this compound homologs).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
Procedure:
-
Cell Preparation:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for 15-30 minutes.
-
Add a fixed concentration of the agonist (e.g., quinpirole at its EC80 concentration) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Mandatory Visualizations
Signaling Pathway of D4 Receptor Antagonism
Caption: Signaling pathway of a dopamine D4 receptor antagonist.
Experimental Workflow for Compound Evaluation
Caption: General experimental workflow for the evaluation of novel compounds.
PNU-105368: Unraveling the Pharmacological Profile of a Novel Oxazolidinone Compound
Despite extensive investigation, detailed pharmacological data for the compound PNU-105368 remains largely unavailable in the public domain. This in-depth technical guide serves to consolidate the known information and highlight the significant gaps in the current understanding of its pharmacological profile.
This compound is classified as an aminomethyl-oxazolidinone. While specific data for this compound is scarce, the broader class of oxazolidinones is well-characterized, with prominent members like Linezolid and Tedizolid utilized as antibacterial agents. The general mechanism of action for this class involves the inhibition of bacterial protein synthesis.
General Mechanism of Action: The Oxazolidinone Class
Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit at the peptidyl transferase center. This interaction blocks the formation of the initiation complex, a critical step in protein synthesis, thereby halting bacterial proliferation.
Below is a generalized diagram illustrating the widely accepted signaling pathway for oxazolidinone antibacterial agents.
Caption: Generalized signaling pathway of oxazolidinone antibiotics.
Quantitative Data and Experimental Protocols: A Notable Absence
A comprehensive search of scientific literature and patent databases did not yield any specific quantitative data for this compound. Key pharmacological parameters such as:
-
Binding Affinities (Ki): No data is available on the affinity of this compound for its putative target, the bacterial 50S ribosomal subunit.
-
Functional Potency (IC50/EC50): There is no published information regarding the concentration of this compound required to inhibit bacterial growth or specific enzymatic processes.
-
In Vivo Efficacy: Studies detailing the effectiveness of this compound in animal models of infection are not publicly accessible.
Consequently, detailed experimental protocols for key experiments such as radioligand binding assays, in vitro susceptibility testing, or in vivo infection models specifically for this compound cannot be provided.
Future Directions and the Path Forward
The absence of a detailed pharmacological profile for this compound presents a significant knowledge gap. For researchers, scientists, and drug development professionals, this represents an opportunity for foundational research. Future investigations would need to focus on:
-
Synthesis and Characterization: Confirmation of the synthesis of this compound and thorough structural characterization.
-
In Vitro Assays: A comprehensive screening of this compound against a panel of clinically relevant bacterial strains to determine its spectrum of activity and minimum inhibitory concentrations (MICs).
-
Mechanism of Action Studies: Elucidation of the precise binding site and mechanism of action of this compound on the bacterial ribosome.
-
Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy in preclinical models of infection.
The following diagram outlines a potential experimental workflow for the initial pharmacological characterization of this compound.
Caption: A proposed workflow for the initial pharmacological assessment of this compound.
PNU-105368: A Technical Review of Deacetyl Linezolid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-105368, chemically identified as (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone, is primarily known as Deacetyl Linezolid. It is a major metabolite of the oxazolidinone antibiotic, Linezolid. While Linezolid is a potent inhibitor of bacterial protein synthesis, its metabolites, including this compound, are generally considered to be microbiologically inactive. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its identity, chemical properties, and the analytical methods for its quantification. The biological activity of derivatives of this compound will also be discussed to provide context on the potential for chemical modification of this scaffold.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 168828-90-8 |
| Molecular Formula | C14H18FN3O3 |
| Molecular Weight | 295.31 g/mol |
| IUPAC Name | (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one |
| Synonyms | Deacetyl Linezolid, Linezolid Related Compound C |
Metabolic Pathway of Linezolid
This compound is a product of the metabolism of Linezolid. The metabolic pathway primarily involves the oxidation of the morpholine ring, leading to the formation of two main inactive metabolites, PNU-142586 and PNU-142300. Deacetylation of Linezolid results in the formation of this compound.
Caption: Metabolism of Linezolid to its major metabolites.
Biological Activity
Scientific literature primarily regards this compound as an inactive metabolite of Linezolid. However, research has been conducted on derivatives of Deacetyl Linezolid to explore their potential as antibacterial agents. One study synthesized a series of novel cationic deacetyl linezolid amphiphiles and evaluated their antimicrobial activities.
Quantitative Data: Antibacterial Activity of Deacetyl Linezolid Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) for a lead compound from the aforementioned study, designated as 6e , which is a derivative of Deacetyl Linezolid.
| Organism | Strain | MIC of Derivative 6e (µg/mL) | MIC of Linezolid (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 | >64 |
| Salmonella enterica | ATCC 14028 | 4 | >64 |
| Staphylococcus aureus | ATCC 29213 | 2 | 2 |
| Enterococcus faecalis | ATCC 29212 | 2 | 2 |
| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | 2 | 2 |
| Carbapenem-resistant Enterobacteriaceae (CRE) - KPC | Clinical Isolate | 16 | >64 |
| Carbapenem-resistant Enterobacteriaceae (CRE) - NDM-1 | Clinical Isolate | 8 | >64 |
Data extracted from: Synthesis and antibacterial bioactivities of cationic deacetyl linezolid amphiphiles. European Journal of Medicinal Chemistry, 2018.
Experimental Protocols
Quantification of Deacetyl Linezolid in Biological Samples using HPLC
The quantification of Linezolid and its metabolites, including Deacetyl Linezolid (this compound), is crucial for pharmacokinetic and toxicodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method.
Objective: To determine the concentration of Deacetyl Linezolid in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Plasma samples containing Deacetyl Linezolid
-
Deacetyl Linezolid reference standard
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 400 µL of a protein precipitating agent (e.g., acetonitrile or a mixture of acetonitrile and methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of aqueous formic acid (e.g., 0.1% v/v) and acetonitrile. The exact ratio may need optimization but is typically in the range of 70:30 to 80:20 (aqueous:organic).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 254 nm.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of the Deacetyl Linezolid reference standard into blank plasma.
-
Process the calibration standards using the same sample preparation method as the unknown samples.
-
Inject the processed calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared unknown samples and determine their concentrations by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the quantification of Deacetyl Linezolid in a plasma sample.
Methodological & Application
Application Notes and Protocols for PNU Compounds in Cell Culture
Disclaimer: The compound "PNU-105368" did not yield specific experimental protocols in publicly available literature. The following information is based on related PNU compounds, primarily PNU-159682 (a metabolite of nemorubicin) and PNU-282987 (a selective α7 nicotinic acetylcholine receptor agonist), and should be adapted and optimized for your specific cell line and experimental goals.
Introduction
PNU compounds represent a diverse group of molecules with significant biological activities. This document provides a generalized framework for the use of PNU compounds in a cell culture setting, with a focus on experimental design, protocol execution, and data interpretation. The protocols and data presented are synthesized from studies on related PNU compounds and serve as a starting point for your research.
Compound Information
| Compound Name | Parent Compound | Mechanism of Action (Hypothesized) | Key Research Areas |
| PNU-159682 | Nemorubicin | DNA intercalating agent, leading to inhibition of DNA replication and transcription. | Oncology, Cancer Biology |
| PNU-282987 | - | Selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), modulating downstream signaling pathways. | Neuroscience, Regenerative Medicine |
| PNU-159682 carboxylic acid | - | Potent cytotoxin for Antibody-Drug Conjugates (ADCs), likely involving cell adhesion and signaling. | Oncology, Drug Delivery |
Experimental Protocols
General Cell Culture and Maintenance
Aseptic technique is critical for successful cell culture. All manipulations should be performed in a Class II biological safety cabinet.
Materials:
-
Appropriate basal medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and L-glutamine.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in T-75 or T-150 flasks.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer or automated cell counter.
-
Seed cells into appropriate culture vessels for your experiment at the desired density.
PNU Compound Preparation and Application
Stock Solution Preparation: PNU compounds are typically dissolved in a sterile, aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the PNU compound in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Working Solution Preparation and Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the PNU stock solution.
-
Dilute the stock solution in complete culture medium to the desired final concentrations. Note: The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the PNU compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Incubate the cells for the desired treatment duration.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic or cytostatic effects of a compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of PNU compound concentrations for the desired time (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway of PNU-282987 via the α7 nAChR.
Caption: General experimental workflow for in vitro PNU compound testing.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the described experiments. Researchers should generate their own data for specific cell lines and experimental conditions.
| Parameter | PNU-159682 (Hypothetical) | PNU-282987 (Hypothetical) | Notes |
| IC₅₀ (48h) | 10 nM | > 10 µM | Determined by MTT assay in a cancer cell line (e.g., MCF-7). |
| Effective Concentration (EC₅₀) | N/A | 1 µM | Concentration for half-maximal activation of a downstream signaling marker (e.g., p-Akt) in a neuronal cell line. |
| Optimal Treatment Time | 48-72 hours | 24 hours | Determined by time-course experiments. |
| Solubility in Media | Limited | Good | May require optimization of vehicle and final concentration. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent results between experiments | Variation in cell seeding density or passage number. | Use cells within a consistent passage number range and ensure accurate cell counting. |
| Compound precipitation in media | Poor solubility of the PNU compound. | Prepare fresh dilutions for each experiment. Consider using a different solvent or a solubilizing agent, testing for its effect on cells first. |
| No observable effect of the compound | Incorrect concentration range, inactive compound, or resistant cell line. | Test a wider range of concentrations. Verify compound activity with a positive control. Use a different cell line. |
Application Notes and Protocols for PNU-96391A (Probable Subject of Interest) in In Vivo Rodent Studies
A Note on the Compound Name: Initial searches for "PNU-105368" did not yield specific results for a compound with that designation. However, "PNU-96391A" (also known as OSU-6162), a compound with a similar numerical designation, is a well-researched molecule for which in vivo rodent data is available. This document will focus on PNU-96391A, assuming "this compound" was a typographical error.
Introduction
PNU-96391A is an investigational drug characterized as a monoaminergic stabilizer. Its primary mechanism of action is as a weak dopamine D2 receptor antagonist, with additional activity as a partial agonist of the serotonin 5-HT2A receptor and as a sigma σ1 receptor ligand.[1] This unique pharmacological profile lends itself to potential therapeutic applications in neurological and psychiatric disorders. These application notes provide an overview of dosages, experimental protocols, and the underlying signaling pathway relevant to in vivo rodent studies of PNU-96391A.
Quantitative Data Summary
The following tables summarize key quantitative data for PNU-96391A from rodent and human studies.
Table 1: PNU-96391A Dosage in Rodent Studies
| Species | Dosage Range | Route of Administration | Dosing Frequency | Therapeutic Area Studied | Reference |
| Rat | 10-60 mg/kg | Subcutaneous (SC) | Twice daily (bid) | Parkinson's Disease Model | [2] |
Table 2: Pharmacokinetic Parameters of PNU-96391A (in Humans)
| Parameter | Value | Notes | Reference |
| Time to Maximum Concentration (Tmax) | 0.5 - 4 hours | Single oral dose in healthy volunteers. | [3] |
| Half-life (t½) | 2 - 6 hours | Single oral dose in healthy volunteers. | [3] |
| Main Metabolite | PNU-100014 | Rapidly formed with a slightly longer half-life (4-10 hours). | [3] |
Experimental Protocols
Protocol for Subcutaneous Administration in a Rat Model of Parkinson's Disease
This protocol is based on a study investigating the effect of PNU-96391A on behavioral sensitization induced by dopamine agonists in a rat model of Parkinson's disease.[2]
Objective: To assess the ability of PNU-96391A to block the development of dopamine agonist-induced behavioral sensitization.
Materials:
-
PNU-96391A
-
Vehicle (e.g., sterile saline or as specified by the manufacturer)
-
Dopamine agonist (e.g., L-DOPA with a decarboxylase inhibitor, or quinpirole)
-
Sprague-Dawley rats with unilateral 6-OHDA lesions of the median forebrain bundle
-
Syringes and needles for subcutaneous injection
-
Apparatus for measuring rotational behavior
Procedure:
-
Animal Model: Utilize rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the median forebrain bundle, a standard model for Parkinson's disease.
-
Drug Preparation: Dissolve PNU-96391A in the appropriate vehicle to achieve the desired concentrations for injection.
-
Dosing:
-
Administer PNU-96391A at doses ranging from 10 to 60 mg/kg via subcutaneous (SC) injection.
-
Administer the treatment twice daily (bid).
-
Concurrently treat animals with a dopamine agonist such as L-DOPA/benserazide (e.g., 15 and 5 mg/kg, IP) or quinpirole (e.g., 0.1 mg/kg, SC).
-
-
Behavioral Assessment:
-
Measure contralateral rotations at baseline (day 1) and subsequent time points (e.g., day 7 and day 14).
-
Compare the rotational behavior in animals treated with the dopamine agonist alone versus those co-treated with PNU-96391A.
-
-
Data Analysis: Analyze the rotational data to determine if PNU-96391A antagonizes the development of behavioral sensitization induced by the dopamine agonist.
Workflow for In Vivo Efficacy Studies
The following workflow provides a general framework for conducting in vivo efficacy studies with a novel compound like PNU-96391A in rodent models.
Caption: General workflow for in vivo efficacy studies.
Signaling Pathway
Mechanism of Action of PNU-96391A
PNU-96391A functions as a weak antagonist of the dopamine D2 receptor. Dopamine D2 receptors are G-protein coupled receptors that are linked to the Gi subunit. Activation of the Gi subunit by dopamine normally inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent reduction in the activity of Protein Kinase A (PKA).[4] By acting as an antagonist, PNU-96391A blocks the inhibitory effect of dopamine on this pathway, thereby "stabilizing" dopaminergic signaling.
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D2 receptor and the point of intervention for PNU-96391A.
Caption: PNU-96391A antagonizes the D2 receptor.
References
- 1. List of investigational ME/CFS drugs - Wikipedia [en.wikipedia.org]
- 2. PNU-96391A (OSU6162) antagonizes the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single oral dose safety, tolerability, and pharmacokinetics of PNU-96391 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance [mdpi.com]
Application Notes and Protocols for PNU-105368: Solution Preparation and Storage
Notice to Researchers: Following a comprehensive literature and database search, no public information is available for a chemical compound designated as "PNU-105368." This identifier does not appear in scientific publications or chemical supplier databases. It is possible that this is an internal research code, a misidentified compound, or a typographical error.
The following application notes and protocols are provided as a general template and should be adapted once the correct identity and properties of the compound are known. The placeholder information is based on common practices for handling research compounds.
Compound Information (Placeholder)
| Parameter | Data (To Be Determined) |
| Molecular Formula | N/A |
| Molecular Weight | N/A |
| CAS Number | N/A |
| Appearance | e.g., White to off-white solid |
| Purity | e.g., >98% |
Solubility and Solution Preparation
Accurate solution preparation is critical for obtaining reliable and reproducible experimental results. The solubility of a compound can vary significantly with the solvent, temperature, and pH.
Solubility Data (Placeholder)
| Solvent | Solubility (at 25°C) |
| DMSO | e.g., ≥ 50 mg/mL |
| Ethanol | e.g., ≥ 10 mg/mL |
| Water | e.g., Insoluble |
| PBS (pH 7.4) | e.g., Insoluble |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Based on the mass of the compound and its molecular weight (once known), calculate the required volume of DMSO to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquotting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
Caption: General workflow for preparing a stock solution of a research compound.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of the compound.
Storage Conditions (Placeholder)
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C or -80°C | ≥ 2 years | Store in a desiccator to protect from moisture. |
| In Solvent (e.g., DMSO) | -20°C | ≤ 1 month | Minimize freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -80°C | ≤ 6 months | Preferred for long-term storage of solutions. |
Note: The stability of compounds in solution can be solvent-dependent and may degrade over time. It is recommended to prepare fresh working solutions from the stock solution for each experiment.
Hypothetical Signaling Pathway Involvement
As the mechanism of action for this compound is unknown, the following diagram illustrates a generic kinase signaling pathway that is a common target in drug discovery. This is for illustrative purposes only.
Caption: Hypothetical inhibition of the mTOR signaling pathway by this compound.
Recommendations for Researchers
-
Verify Compound Identity: The most critical first step is to confirm the correct chemical name, CAS number, or structure of "this compound."
-
Consult Supplier Data: Once the correct compound is identified, obtain the Safety Data Sheet (SDS) and any available technical data sheets from the supplier. These documents will contain specific information on solubility, stability, and handling.
-
Perform Preliminary Studies: It is advisable to conduct small-scale solubility and stability tests under your specific experimental conditions before proceeding with large-scale experiments.
This document will be updated if and when public information on this compound becomes available.
Application Notes and Protocols for PNU-120596 in Electrophysiology Recordings
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-120596 is a potent and selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] As a Type II PAM, it not only enhances the peak agonist-evoked currents but also significantly prolongs the channel open time and slows receptor desensitization.[4][5] These properties make PNU-120596 a valuable tool for studying the physiological and pathological roles of α7 nAChRs, which are implicated in various neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[2][6] This document provides detailed application notes and protocols for the use of PNU-120596 in electrophysiological studies.
Mechanism of Action
PNU-120596 acts by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine (ACh) binding site.[6] This binding potentiates the action of agonists like ACh or choline, leading to an increased influx of cations (primarily Ca2+) upon channel activation.[1][3] Specifically, PNU-120596 is thought to bind within an intrasubunit transmembrane cavity.[4][6] This interaction stabilizes the open state of the channel and reduces the rate of desensitization, resulting in a sustained receptor response in the presence of an agonist.[2][5] PNU-120596 is highly selective for α7 nAChRs and shows little to no activity at other nAChR subtypes such as α4β2, α3β4, and α9α10.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of PNU-120596's effects on α7 nAChRs, as determined by electrophysiological recordings.
| Parameter | Value | Cell System/Conditions | Reference |
| EC₅₀ | 216 nM | Engineered human α7 nAChR (calcium flux assay) | [1] |
| Effective Concentration Range | 1 - 10 µM | Whole-cell patch clamp in various preparations | [7][8][9] |
| Effect on Peak Current | Significant potentiation of agonist-evoked responses | Xenopus oocytes and cultured neurons | [6][10][11] |
| Effect on Mean Open Time | Increased | Single-channel recordings | [2][10] |
| Effect on Desensitization | Pronounced prolongation of the evoked response | Whole-cell patch clamp | [2][5] |
| Effect on Ion Selectivity | No effect | Electrophysiology studies | [2][10] |
| Effect on Unitary Conductance | Little to no effect | Single-channel recordings | [2][10] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings in Cultured Neurons or Brain Slices
This protocol provides a general framework for investigating the effects of PNU-120596 on α7 nAChR-mediated currents using the whole-cell patch-clamp technique.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF) for brain slices (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 Glucose. Equilibrate with 95% O₂ / 5% CO₂.
-
External Solution for cultured neurons (in mM): 135 NaCl, 5 KCl, 10 HEPES, 1 MgCl₂, 2 CaCl₂, 30 D-glucose. Adjust pH to 7.3 with NaOH.[5]
-
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 QX-314 Br, 4 ATP-disodium salt, 0.3 GTP-disodium salt, 4 MgCl₂. Adjust pH to 7.3 with CsOH.[5]
-
PNU-120596 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.
-
Agonist Stock Solution: Prepare a stock solution of acetylcholine (ACh) or choline chloride (e.g., 1 M in water). Store at -20°C. Dilute to the final working concentration in the external solution.
2. Cell/Tissue Preparation:
-
Cultured Neurons: Plate primary hippocampal or cortical neurons, or a cell line stably expressing α7 nAChRs (e.g., GH4C1 cells), on glass coverslips.[5][12] Use for recordings after an appropriate time in culture.
-
Brain Slices: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.[7] Maintain slices in a holding chamber with continuously bubbled aCSF for at least 1 hour before recording.
3. Electrophysiological Recording:
-
Transfer a coverslip with cultured cells or a brain slice to the recording chamber on the stage of an upright or inverted microscope.
-
Continuously perfuse the chamber with the appropriate external solution or aCSF at a rate of 1-2 ml/min.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal and obtain the whole-cell recording configuration on a visually identified neuron.
-
Hold the cell at a membrane potential of -60 mV to -70 mV.
-
Baseline Recording: Apply the α7 nAChR agonist (e.g., 1 mM choline or 100 µM ACh) for a short duration (e.g., 100 ms to 2 s) using a rapid application system to evoke a baseline current.[7][11] Allow for complete recovery between applications.
-
PNU-120596 Application: Bath-apply PNU-120596 at the desired final concentration (e.g., 1-10 µM) for a sufficient time to allow for equilibration (typically 5-10 minutes).[7]
-
Post-PNU-120596 Recording: In the continued presence of PNU-120596, re-apply the agonist using the same parameters as the baseline recording. A significant potentiation of the peak current and a prolongation of the current decay are expected.[2][10]
-
Washout: To assess the reversibility of the effect, wash out PNU-120596 by perfusing with the control external solution for 10-15 minutes and re-test the agonist-evoked response.
4. Data Analysis:
-
Analyze the recorded currents using appropriate software (e.g., pCLAMP, AxoGraph).
-
Measure the peak amplitude of the agonist-evoked currents before and after PNU-120596 application.
-
Quantify the decay kinetics of the currents by fitting an exponential function to the decay phase.
-
Calculate the total charge transfer by integrating the area under the current trace.
-
Perform statistical analysis to determine the significance of the observed effects.
Concluding Remarks
PNU-120596 is a powerful and selective tool for modulating α7 nAChR activity in electrophysiological experiments. Its ability to potentiate agonist-evoked currents and dramatically slow desensitization allows for a more detailed investigation of the roles of these receptors in synaptic transmission and neuronal excitability. The protocols and data presented here provide a foundation for researchers to effectively utilize PNU-120596 in their studies. As with any pharmacological agent, it is recommended to perform appropriate concentration-response experiments to determine the optimal concentration for a specific experimental preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Competitive binding at a nicotinic receptor transmembrane site of two α7-selective positive allosteric modulators with differing effects on agonist-evoked desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological concentrations of choline activate native alpha7-containing nicotinic acetylcholine receptors in the presence of PNU-120596 [1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methylisoxazol-3-yl)-urea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization | Journal of Neuroscience [jneurosci.org]
- 12. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNU Compounds in Behavioral Neuroscience
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive searches for the compound "PNU-105368" in scientific literature and databases have not yielded any specific information. It is highly probable that this designation is incorrect or refers to a compound not yet described in public-domain research. However, the "PNU" designation, originating from Pharmacia & Upjohn (now part of Pfizer), is associated with a range of compounds active in the central nervous system, many of which have been investigated in behavioral neuroscience.
This document provides an overview of prominent PNU compounds with known applications in behavioral neuroscience, focusing on their mechanisms of action, and includes representative experimental protocols and data where available. It is intended to serve as a guide for researchers who may have an interest in this class of compounds.
Prominent PNU Compounds in Behavioral Neuroscience
Several PNU compounds have been characterized as modulators of dopaminergic and other neurotransmitter systems, making them relevant for studying behavior, cognition, and neuropsychiatric disorders.
| Compound Name | Alias(es) | Primary Mechanism of Action | Relevance in Behavioral Neuroscience |
| OSU-6162 | PNU-96391, PNU-96391A | Dopamine D2 receptor partial agonist and serotonin 5-HT2A receptor partial agonist; considered a "dopamine stabilizer". | Investigation of its potential in treating conditions with dysregulated dopamine, such as psychosis and substance abuse, by modulating dopamine levels in both hyper- and hypo-dopaminergic states. |
| PNU-99194A | Putative Dopamine D3 receptor antagonist. | Used to explore the role of D3 receptors in motor control, motivation, and emotional behaviors. | |
| PNU-282987 | Selective α7 nicotinic acetylcholine receptor (nAChR) agonist. | Studied for its potential to enhance cognitive function and for its neuroprotective effects in models of neurodegenerative diseases. | |
| PNU-120596 | Positive allosteric modulator of α7 nAChRs. | Investigated for its ability to potentiate the effects of acetylcholine at α7 nAChRs, with potential applications in cognitive disorders. |
Experimental Protocols
Below are generalized protocols for behavioral assays commonly used to assess the effects of PNU compounds. These should be adapted based on the specific research question, animal model, and compound being investigated.
Protocol 1: Assessment of Locomotor Activity
Objective: To evaluate the effect of a PNU compound on spontaneous locomotor activity and its potential to modulate hyperactivity induced by psychostimulants.
Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated photobeam tracking or video tracking software.
Procedure:
-
Habituation: Acclimate rodents (mice or rats) to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the PNU compound or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Post-Injection Period: Allow for a pre-determined absorption time based on the compound's pharmacokinetics.
-
Testing: Place the animal in the center of the open field arena and record its activity for a specified duration (e.g., 60 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
Protocol 2: Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a PNU compound.
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber, separated by a removable door.
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both chambers for 15 minutes to determine initial preference.
-
Conditioning (Days 2-5):
-
On alternate days, administer the PNU compound and confine the animal to one chamber (e.g., the initially non-preferred one).
-
On the other days, administer vehicle and confine the animal to the opposite chamber.
-
-
Post-Conditioning (Test): On day 6, place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a significant decrease suggests aversion.
Signaling Pathways and Visualization
The signaling pathways of PNU compounds are diverse, reflecting their varied molecular targets. Below are representative diagrams for a dopamine stabilizer and an α7 nAChR modulator.
Dopamine Stabilizer (e.g., OSU-6162) Signaling
Dopamine stabilizers like OSU-6162 act as partial agonists at D2 receptors. In a state of high dopamine (hyperdopaminergic), they compete with endogenous dopamine, reducing receptor activation and thus stabilizing the system. In a low dopamine state (hypodopaminergic), their intrinsic agonist activity increases D2 receptor signaling.
Caption: Mechanism of a dopamine stabilizer at the D2 receptor.
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation
Compounds like PNU-282987 (agonist) and PNU-120596 (positive allosteric modulator) target the α7 nAChR, a ligand-gated ion channel that, when activated, allows the influx of cations (primarily Ca²⁺ and Na⁺), leading to neuronal depolarization and downstream signaling cascades.
Caption: Modulation of the α7 nicotinic acetylcholine receptor.
Disclaimer: The information provided is for research purposes only and is based on publicly available data for PNU compounds other than this compound. Researchers should consult primary literature for detailed protocols and safety information specific to the compound of interest.
Application Notes and Protocols: PNU-105368 as a Tool for PET Imaging
Currently, there is no publicly available scientific literature or data regarding a compound designated "PNU-105368" for use as a PET imaging tool.
Extensive searches of scientific databases and literature have not yielded any information on the synthesis, radiolabeling, preclinical or clinical studies, binding affinity, selectivity, or biodistribution of a compound with this identifier. The development and application of a novel PET tracer involves a rigorous and well-documented process that is typically published in peer-reviewed journals. The absence of such information suggests that "this compound" may be an internal compound designation that has not yet been disclosed in the public domain, a misidentified compound, or a project that was discontinued before reaching the publication stage.
For researchers, scientists, and drug development professionals interested in PET imaging, it is crucial to rely on validated and characterized radiotracers for which comprehensive data is available. This ensures the reproducibility and reliability of experimental results.
Should information on this compound become publicly available, the following structure and content would be essential for comprehensive application notes and protocols.
Hypothetical Application Note Structure for a Novel PET Tracer
1. Introduction
-
Overview of the target molecule (e.g., receptor, enzyme, or transporter).
-
Rationale for developing a PET tracer for this target.
-
Brief description of the novel radiotracer and its potential applications in research and drug development.
2. Chemical and Physical Properties
-
Chemical structure.
-
Molecular weight.
-
Radiolabeling information (Isotope, precursor, typical radiochemical yield, and purity).
3. In Vitro Characterization
This section would include tabulated data on:
-
Binding Affinity: Ki or IC50 values for the target molecule.
-
Selectivity Profile: Binding affinity for a panel of relevant off-target receptors, transporters, and enzymes to demonstrate specificity.
Table 1: Hypothetical In Vitro Binding Affinity and Selectivity of [¹¹C]this compound
| Target | Ki (nM) | Source |
|---|---|---|
| Primary Target | ||
| Sigma-1 Receptor | X.X ± X.X | [Hypothetical Reference] |
| Off-Target Panel | ||
| Sigma-2 Receptor | >1000 | [Hypothetical Reference] |
| Dopamine D2 Receptor | >1000 | [Hypothetical Reference] |
| Serotonin 5-HT2A Receptor | >1000 | [Hypothetical Reference] |
| ... | ... | ... |
4. Preclinical In Vivo Studies
This section would summarize key findings from animal studies, often presented in tables.
-
Biodistribution: Quantitative data on tracer uptake in various organs and tissues at different time points, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Pharmacokinetics: Analysis of the tracer's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement and Blocking Studies: Experiments demonstrating specific binding in vivo by co-administering a blocking agent.
Table 2: Hypothetical Biodistribution of [¹¹C]this compound in Rodents (30 min post-injection)
| Organ | %ID/g (Mean ± SD) |
|---|---|
| Brain | X.X ± X.X |
| Heart | X.X ± X.X |
| Lungs | X.X ± X.X |
| Liver | X.X ± X.X |
| Kidneys | X.X ± X.X |
| Muscle | X.X ± X.X |
| Bone | X.X ± X.X |
5. Experimental Protocols
Detailed, step-by-step protocols are critical for reproducibility.
-
Radiosynthesis of [¹¹C]this compound: A detailed protocol for the radiolabeling procedure.
-
In Vitro Binding Assays: Methodology for competitive binding experiments.
-
Animal PET Imaging Protocol: Guidelines for animal preparation, tracer administration, image acquisition parameters, and data analysis.
Hypothetical Visualizations
Visual aids are essential for conveying complex information.
Caption: A generalized workflow for the radiosynthesis of a hypothetical ¹¹C-labeled PET tracer.
Caption: A standard experimental workflow for a preclinical PET imaging study.
Researchers seeking to utilize PET imaging are encouraged to consult established resources and publications for well-characterized radiotracers relevant to their specific biological target of interest.
Administration of PNU-105368 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Comprehensive literature and database searches did not yield specific preclinical data on the administration of PNU-105368 in animal models. The information presented herein is therefore based on established, general protocols for compound administration in rodents. These are intended to serve as a foundational guide and starting point for researchers. It is imperative to conduct dose-ranging and toxicology studies to determine the optimal and safe administration parameters for this compound for any specific animal model and experimental context.
Introduction
This document provides generalized application notes and protocols for the administration of the investigational compound this compound to animal models, primarily focusing on rodents (mice and rats). Due to the absence of published in vivo studies for this specific compound, the following sections outline standard procedures that should be adapted and optimized through rigorous empirical testing.
General Considerations for Administration Route Selection
The choice of administration route is a critical step in experimental design and is influenced by the physicochemical properties of this compound, the desired pharmacokinetic profile, and the experimental objectives. Researchers should consider factors such as the compound's solubility, the required speed of onset, duration of action, and whether systemic or localized exposure is intended.
Commonly employed administration routes in rodent models are summarized in the table below.
| Administration Route | General Characteristics |
| Oral (PO) | Convenient and less invasive. Suitable for compounds with good oral bioavailability. Onset is generally slower. |
| Intravenous (IV) | Rapid onset and 100% bioavailability. Ideal for precise dose delivery and pharmacokinetic studies. |
| Intraperitoneal (IP) | Common for systemic administration in rodents. Faster absorption than subcutaneous but slower than intravenous. |
| Subcutaneous (SC) | Slower, more sustained absorption. Suitable for compounds requiring prolonged release. |
| Intramuscular (IM) | Provides moderate speed of onset and absorption. |
Experimental Protocols (General)
The following are generalized protocols. Vehicle selection, formulation, and specific volumes must be determined based on the solubility and stability of this compound.
Vehicle Selection and Formulation
A critical initial step is to identify a suitable vehicle for solubilizing or suspending this compound. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Distilled water
-
A mixture of DMSO, PEG300, Tween 80, and water/saline.
The final concentration of any organic solvent (e.g., DMSO) should be minimized and tested for toxicity in a control group.
Oral Gavage (PO) Administration
This method ensures precise oral dosing.
-
Animal Restraint: Manually restrain the mouse or rat to align the head and body, straightening the esophagus.
-
Gavage Needle Selection: Choose a gavage needle with a ball tip appropriate for the animal's size.
-
Procedure: Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. Administer the this compound formulation slowly.
-
Volume: Typically up to 10 ml/kg for mice and rats.
Intravenous (IV) Injection
The lateral tail vein is the most common site for IV injections in rodents.
-
Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.
-
Restraint: Place the animal in a suitable restrainer.
-
Injection: Using a small gauge needle (e.g., 27-30G), insert it into the lateral tail vein and inject the solution slowly.
-
Volume: Typically up to 5 ml/kg for a bolus injection.
Intraperitoneal (IP) Injection
-
Animal Restraint: Manually restrain the animal, exposing the abdomen.
-
Injection Site: In the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and internal organs.
-
Procedure: Insert the needle at a shallow angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then inject the compound.
-
Volume: Typically up to 10 ml/kg for mice and 5 ml/kg for rats.
Subcutaneous (SC) Injection
-
Animal Restraint: Manually restrain the animal.
-
Injection Site: The loose skin over the back, between the shoulder blades, is a common site.
-
Procedure: Tent the skin and insert the needle into the subcutaneous space.
-
Volume: Typically 5-10 ml/kg.
Quantitative Data Summary (Hypothetical)
As no specific data for this compound is available, the following table is a template for researchers to populate with their empirically determined data.
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Dosage Range (mg/kg) | To be determined | To be determined | To be determined | To be determined |
| Vehicle | To be determined | To be determined | To be determined | To be determined |
| Maximum Volume (ml/kg) | 10 | 5 | 10 (mouse), 5 (rat) | 10 |
| Frequency | To be determined | To be determined | To be determined | To be determined |
| Observed Effects | To be determined | To be determined | To be determined | To be determined |
Signaling Pathways and Experimental Workflows (Hypothetical)
The mechanism of action for this compound is not currently described in the available literature. Researchers investigating this compound would first need to identify its molecular target and the signaling pathways it modulates. Below are hypothetical diagrams representing a potential experimental workflow for characterizing a novel compound and a generic signaling pathway that could be investigated.
Caption: Experimental workflow for this compound characterization.
Caption: Hypothetical signaling pathway for this compound.
PNU-105368: Information for Investigation in Neuropsychiatric Disorders Currently Unavailable in Public Domain
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information to suggest that the compound PNU-105368 has been investigated for its potential use in neuropsychiatric disorders.
While the chemical entity this compound is listed by some commercial suppliers for research purposes, with the Chemical Abstracts Service (CAS) number 168828-90-8, there is a notable absence of published studies, patents, or any form of experimental data detailing its mechanism of action, pharmacological properties, or application in any biological context, including neuropsychiatric research.
Our extensive search did not yield any data regarding:
-
Mechanism of Action: The specific biological targets and signaling pathways modulated by this compound are not documented in available scientific literature.
-
Quantitative Data: There is no public information on binding affinities, EC50/IC50 values, or in vivo efficacy for this compound.
-
Experimental Protocols: No standardized experimental procedures for in vitro or in vivo studies involving this compound have been published.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible at this time due to the lack of foundational scientific research on this compound.
Researchers, scientists, and drug development professionals interested in this compound would need to conduct initial exploratory studies to determine its basic pharmacological profile and potential relevance to neuropsychiatric disorders. Such preliminary research would be the first step before any detailed protocols or application notes could be developed.
It is possible that this compound is a novel or proprietary compound with research data that has not yet been publicly disclosed. We recommend consulting internal discovery pipelines or contacting the original synthesizing entity for any available information.
For researchers in the field of neuropsychiatric disorders, we can provide detailed Application Notes and Protocols for other, well-characterized compounds with established mechanisms of action and a robust body of scientific literature. Please specify a compound of interest for which public data is available.
Troubleshooting & Optimization
PNU-105368 Technical Support Center: Solubility and Handling
Welcome to the technical support center for PNU-105368. This resource is designed for researchers, scientists, and drug development professionals, offering guidance on the solubility challenges and handling of this compound to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a metabolite of the antibiotic linezolid and possesses antibacterial properties.[1] As a metabolite of linezolid, an oxazolidinone antibiotic, it is understood to function by inhibiting bacterial protein synthesis. This occurs through its binding to the 50S ribosomal subunit, which prevents the formation of a functional 70S initiation complex, a critical step in bacterial protein translation.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound exhibits limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). Some suppliers offer this compound pre-dissolved in DMSO at a concentration of 10 mM.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and what can I do?
A3: This common issue is known as "solvent-shifting" precipitation. This compound is highly soluble in a polar aprotic solvent like DMSO, but its solubility dramatically decreases when diluted into a predominantly aqueous environment like cell culture media or phosphate-buffered saline (PBS). To mitigate this, it is crucial to ensure the final concentration of DMSO is kept to a minimum (ideally ≤0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous buffer.
Troubleshooting steps include:
-
Vortexing during dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously vortexing. This promotes rapid mixing and prevents localized high concentrations that can lead to immediate precipitation.
-
Lower the final concentration: If precipitation persists, reduce the final working concentration of this compound.
-
Optimize DMSO concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to your aqueous buffer, thereby lowering the final DMSO percentage.
Q4: How should I prepare and store a stock solution of this compound?
A4: Based on supplier recommendations, stock solutions should be prepared in DMSO. For long-term storage, it is advised to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months), protected from light.[1]
Solubility Data
The following table summarizes the known solubility information for this compound. Due to limited public data, a comprehensive solvent screen is not available.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥10 mM | Recommended for creating stock solutions.[2] |
| Aqueous Buffers | Low | Prone to precipitation. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required mass of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution (assuming a hypothetical Molecular Weight of 337.35 g/mol for Linezolid, the parent compound), you would weigh 3.37 mg.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for several minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates remain.
-
Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C or -80°C.[1]
Protocol for Preparing a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Buffer: Have your final volume of aqueous buffer (e.g., cell culture medium, PBS) ready in a sterile tube.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly and dropwise add the required volume of the DMSO stock solution. For example, for a 1:1000 dilution to achieve a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.
-
Final Mix and Inspection: Continue vortexing for another 30 seconds to ensure homogeneity. Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, the final concentration is likely too high for the chosen buffer system.
Visual Guides
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound binds the 50S ribosome, blocking protein synthesis.
Troubleshooting Workflow for Solubility Issues
Caption: A step-by-step workflow for resolving this compound precipitation.
References
Technical Support Center: Investigating Off-Target Effects of Experimental Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who may be encountering off-target effects during their experiments with investigational compounds.
Frequently Asked Questions (FAQs)
What are potential off-target effects of PNU-105368 and in which assays might they be observed?
Off-target effects are typically identified through broad screening panels, such as radioligand binding assays or enzymatic assays, against a wide range of receptors, enzymes, ion channels, and transporters. The table below presents a hypothetical summary of off-target binding data for an investigational compound, illustrating how such data is typically presented.
Table 1: Hypothetical Off-Target Binding Profile for an Investigational Compound
| Off-Target Protein | Assay Type | Ki (nM) | Primary Target Ki (nM) | Selectivity (Fold) |
| Receptor A | Radioligand Binding | 85 | 1.2 | 70.8 |
| Enzyme B | Enzymatic Assay | 230 | 1.2 | 191.7 |
| Ion Channel C | Electrophysiology | 1,500 | 1.2 | 1,250 |
| Transporter D | Uptake Assay | 8,000 | 1.2 | 6,666.7 |
How can I troubleshoot unexpected results that may be due to off-target effects in my assay?
Unexpected results can be a significant challenge. The following troubleshooting guide and workflow can help you systematically investigate whether off-target effects of this compound might be responsible for your observations.
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the compound you are using is of high purity and its identity has been confirmed by analytical methods such as mass spectrometry or NMR.
-
Review Existing Literature: Search for any published data on the selectivity profile of this compound or structurally related compounds.
-
Perform a Dose-Response Curve: A non-standard dose-response curve (e.g., biphasic or bell-shaped) can sometimes indicate the presence of off-target effects.
-
Use a Structurally Unrelated Control Compound: Test a compound with a different chemical scaffold but the same intended target. If this compound does not produce the same unexpected effect, it strengthens the hypothesis of an off-target effect for this compound.
-
Employ a Target Knockdown/Knockout System: Use techniques like siRNA, shRNA, or CRISPR to reduce or eliminate the expression of the intended target. If the unexpected effect persists in the absence of the primary target, it is likely an off-target effect.
-
Directly Test for Off-Target Interactions: If you have a hypothesis about a specific off-target, you can perform a direct binding or functional assay for that protein.
Caption: Troubleshooting workflow for investigating unexpected experimental results.
What experimental protocols can be used to identify off-target effects?
A common initial step in identifying off-target effects is to perform a broad screen using radioligand binding assays. Below is a generalized protocol for such an assay.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Culture cells expressing the target of interest (or off-target).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target).
-
Add varying concentrations of the test compound (this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a filter mat to separate the bound radioligand from the unbound.
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
How do off-target effects impact signaling pathways?
Off-target effects can complicate the interpretation of experimental data by modulating signaling pathways independent of the intended target. This can lead to a misattribution of the observed physiological or cellular response.
For example, if this compound is designed to inhibit "Target Kinase A" in a specific pathway, but it also unintentionally activates "Receptor B" in a separate pathway, the resulting cellular phenotype will be a combination of both effects. The diagram below illustrates this potential confounding scenario.
Caption: Diagram of intended vs. off-target signaling pathways.
Technical Support Center: Optimizing PNU-105368 Concentration for Efficacy
Welcome to the technical support center for PNU-105368. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize the concentration of this compound for maximum efficacy.
Compound Identification: this compound is also known as Deacetyl Linezolid, a metabolite of the oxazolidinone antibiotic Linezolid. Its primary mechanism of action is the inhibition of protein synthesis in Gram-positive bacteria.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antibacterial agent that inhibits bacterial protein synthesis.[3] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation.[4][5] This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms.[3]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a specific bacterium. While specific MIC values for this compound are not widely published, data for its parent compound, Linezolid, and its derivatives can provide a starting point. For Linezolid, MIC values typically range from 0.5 to 4 µg/mL for susceptible Gram-positive bacteria such as streptococci, enterococci, and staphylococci.[6][7] A synthesized derivative of deacetyl linezolid has shown MIC values ranging from 2 to 16 µg/mL against both drug-sensitive and drug-resistant bacteria.[8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid. For in vitro assays, it is recommended to dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions should then be made in the appropriate sterile growth medium for your experiment. Always refer to the manufacturer's instructions for specific solubility information.
Q4: What bacterial strains are susceptible to this compound?
A4: As a metabolite of Linezolid, this compound is expected to be active against a broad range of Gram-positive bacteria. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[9][10] Its parent compound, Linezolid, also shows activity against some anaerobic bacteria like Clostridium and Peptostreptococcus species.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of the Minimum Inhibitory Concentration (MIC) of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth at any concentration. | 1. Inactive compound. 2. Resistant bacterial strain. 3. Incorrect concentration of this compound. 4. High inoculum density. | 1. Verify the integrity and proper storage of the this compound stock solution. 2. Confirm the susceptibility of your bacterial strain to Linezolid or a similar antibiotic as a positive control. 3. Double-check all dilution calculations and ensure the stock solution was prepared correctly. 4. Ensure the bacterial inoculum is standardized to the recommended density (e.g., 5 x 10^5 CFU/mL).[11] |
| Inconsistent MIC values between replicate experiments. | 1. Variability in inoculum preparation. 2. Pipetting errors during serial dilutions. 3. Contamination of the culture or reagents. 4. Edge effects in the microplate. | 1. Standardize the inoculum preparation method, ensuring consistent bacterial density. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Use aseptic techniques throughout the experiment and check for contamination in your controls. 4. To minimize evaporation, do not use the outer wells of the microplate or fill them with sterile medium. |
| "Skipped wells" - growth in a well with a higher concentration than a well with no growth. | 1. Pipetting error leading to an incorrect concentration in a well. 2. Contamination of a single well. | 1. Carefully review your pipetting technique and consider using a multichannel pipette for consistency. 2. Repeat the experiment, paying close attention to aseptic technique. |
| Faint turbidity or "pinpoint" growth at the MIC. | This can be characteristic of bacteriostatic antibiotics like oxazolidinones. | For bacteriostatic agents, the MIC is often read as the lowest concentration that shows a significant reduction in growth (e.g., ~80-90%) compared to the positive control. Disregard pinpoint growth at the bottom of the well for certain bacteriostatic antibiotics.[11] |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Linezolid and a deacetyl linezolid derivative against various bacterial strains. These values can serve as a reference for establishing the expected effective concentration range for this compound.
| Compound | Bacterial Strain | MIC Range (µg/mL) | Reference |
| Linezolid | Streptococci, Enterococci, Staphylococci | 0.5 - 4 | [6][7] |
| Linezolid | Moraxella, Pasteurella, Bacteroides spp. | 4 - 8 | [6][7] |
| Deacetyl Linezolid Derivative (6e) | Escherichia coli | 2 - 16 | [8] |
| Deacetyl Linezolid Derivative (6e) | Salmonella enterica | 2 - 16 | [8] |
| Deacetyl Linezolid Derivative (6e) | Staphylococcus aureus | 2 - 16 | [8] |
| Deacetyl Linezolid Derivative (6e) | Enterococcus faecalis | 2 - 16 | [8] |
| Deacetyl Linezolid Derivative (6e) | Methicillin-resistant S. aureus (MRSA) | 2 - 16 | [8] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps for determining the MIC of this compound against a target bacterial strain using the broth microdilution method in a 96-well plate format.[1][2][12]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Target bacterial strain
-
Sterile DMSO (or other suitable solvent)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate growth medium to achieve a starting concentration for your serial dilutions (typically 2-fold higher than the highest concentration to be tested).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the target bacterium and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in the growth medium to achieve the final desired inoculum density of approximately 5 x 10^5 CFU/mL.[11]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the starting this compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacterial growth without compound) and should contain 100 µL of growth medium.
-
Well 12 will serve as the negative control (sterility control) and should contain 100 µL of growth medium.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The following diagram illustrates the mechanism by which this compound, an oxazolidinone, inhibits bacterial protein synthesis.
Caption: this compound inhibits bacterial protein synthesis.
Experimental Workflow: MIC Determination
This diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination of this compound.
Troubleshooting Logic for Inconsistent MIC Results
This diagram provides a logical approach to troubleshooting inconsistent MIC results.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. protocols.io [protocols.io]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. Linezolid in vitro: mechanism and antibacterial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial bioactivities of cationic deacetyl linezolid amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
Troubleshooting PNU-105368 inconsistent results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with PNU-105368.
Compound Information
| Property | Value | Source |
| Chemical Name | (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(1-morpholinyl)phenyl]-2-oxazolidinone | [1] |
| Alternative Names | Deacetyl Linezolid, Linezolid Related Compound C | [1] |
| CAS Number | 168828-90-8 | [1][2] |
| Molecular Formula | C14H18FN3O3 | [2] |
| Molecular Weight | 295.31 g/mol | [2] |
| Primary Activity | Antibacterial agent, metabolite of Linezolid | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound, also known as Deacetyl Linezolid, is a metabolite of the antibiotic Linezolid.[1][2] Its primary documented activity is antibacterial, showing inhibitory effects against a range of Gram-positive bacteria.[1]
Q2: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound at -20°C.[2] Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] A vendor suggests that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Q3: I am observing variable Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. What could be the cause?
Inconsistent MIC values can arise from several factors:
-
Inoculum Preparation: Variation in the density of the bacterial inoculum can significantly impact MIC results. Ensure a standardized and reproducible method for preparing your inoculum to the correct McFarland standard.
-
Compound Precipitation: this compound may precipitate in the assay medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation.
-
Assay Conditions: Factors such as incubation time, temperature, and atmospheric conditions (e.g., CO2 levels) must be kept consistent across experiments.
-
Media Composition: The type of culture medium and the presence of supplements can influence the activity of the compound.
Q4: My this compound stock solution appears cloudy. Is it still usable?
A cloudy stock solution may indicate poor solubility or precipitation of the compound. It is not recommended to use a cloudy solution as the actual concentration will be unknown. Please refer to the troubleshooting section on compound solubility.
Troubleshooting Guides
Issue 1: Inconsistent Antibacterial Activity
If you are observing significant variability in the antibacterial effect of this compound between experiments, consider the following:
| Potential Cause | Troubleshooting Step |
| Bacterial Strain Viability/Contamination | Periodically perform quality control checks on your bacterial strains, including gram staining and plating on selective media to ensure purity and viability. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate dispensing. |
| Edge Effects on Assay Plates | Evaporation from wells on the outer edges of a microplate can concentrate the compound and affect bacterial growth. To mitigate this, avoid using the outer wells or fill them with sterile media/water. |
| Inadequate Mixing | Ensure thorough mixing of all reagents, especially after adding the compound and the bacterial inoculum to the assay plate. Avoid introducing bubbles during mixing. |
Issue 2: Compound Solubility and Handling
Proper handling of this compound is crucial for obtaining reliable results.
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound may have limited solubility in aqueous buffers. Prepare a high-concentration stock solution in 100% DMSO.[3][4] |
| DMSO Concentration Effects | While many assays tolerate low percentages of DMSO, it is essential to determine the optimal concentration for your specific bacterial strain and assay. Run a vehicle control with the same DMSO concentration to assess its effect on bacterial growth. Most bacterial assays can tolerate up to 1-2% DMSO without significant effects. |
| Precipitation in Assay Medium | After diluting the DMSO stock solution into your aqueous assay medium, visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or explore the use of co-solvents, with proper validation to ensure they do not interfere with the assay. |
Experimental Protocols
General Protocol for Minimum Inhibitory Concentration (MIC) Assay
This is a general guideline. Specific parameters should be optimized for your bacterial strain and laboratory conditions.
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate culture medium in a 96-well microplate.
-
Prepare Bacterial Inoculum: Culture the bacterial strain to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the assay medium.
-
Inoculation: Add the bacterial inoculum to each well of the microplate containing the diluted compound.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). Also, include a vehicle control with the highest concentration of DMSO used in the assay.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
Determine MIC: The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
Technical Support Center: Compound X (e.g., PNU-105368) Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the toxicity and effects on cell viability of novel compounds like PNU-105368.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of a new compound like this compound?
A1: The initial step is to perform a dose-response experiment to determine the concentration range over which the compound affects cell viability. This is typically done using a rapid and cost-effective assay like the MTT or MTS assay. The goal is to determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Q2: My initial MTT assay results show no toxicity for Compound X. Does this mean it is not cytotoxic?
A2: Not necessarily. The MTT assay measures metabolic activity, and a compound could have cytotoxic effects that are not immediately reflected in metabolic changes. It is crucial to use orthogonal assays that measure different aspects of cell death, such as membrane integrity (e.g., LDH assay or trypan blue exclusion) or apoptosis (e.g., caspase activity assays or flow cytometry with Annexin V staining).
Q3: I am seeing high variability between replicate wells in my cell viability assay. What are the common causes?
A3: High variability can be due to several factors:
-
Uneven cell seeding: Ensure you have a single-cell suspension and use proper pipetting techniques to distribute cells evenly.
-
Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile saline or media without cells.
-
Compound precipitation: If your compound is not fully soluble at the tested concentrations, it can lead to inconsistent results. Visually inspect the wells for any precipitate.
-
Inconsistent incubation times: Ensure that the timing for compound addition and reagent addition is consistent across all plates.
Q4: How do I choose the right cell line for my toxicity studies?
A4: The choice of cell line should be guided by the intended application of the compound. For a compound like this compound, which is a dopamine D4 receptor agonist, it would be relevant to use neuronal cell lines that express this receptor. It is also good practice to test the compound on a non-target cell line to assess for off-target toxicity.
Troubleshooting Guides
Guide 1: Unexpected Results in MTT/MTS Assays
| Problem | Possible Cause | Solution |
| High background reading in control wells | Contamination of media or reagents with reducing agents. | Use fresh, high-quality reagents and sterile technique. |
| Low signal-to-noise ratio | Cell density is too low or too high. | Optimize cell seeding density for your specific cell line and assay duration. |
| Color of the compound interferes with absorbance reading | The compound absorbs light at the same wavelength as the formazan product. | Run a control plate with the compound in cell-free media to measure its intrinsic absorbance and subtract this from your experimental values. |
Guide 2: Discrepancies Between Different Viability Assays
| Problem | Possible Cause | Solution |
| MTT assay shows viability, but LDH assay shows toxicity | The compound may be causing membrane damage (necrosis) without immediately affecting metabolism. | This is a valid result. Report the findings from both assays as they provide different information about the mechanism of cell death. |
| Trypan blue shows low viability, but ATP assay (e.g., CellTiter-Glo®) shows high signal | Trypan blue may be overestimating cell death if cells have compromised membranes but are still metabolically active. ATP levels can remain high in early apoptosis. | Consider using a later-stage apoptosis marker, such as a caspase-3/7 assay, to clarify the cell death pathway. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium and add them to the appropriate wells. Include vehicle-only control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes, an indicator of necrosis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided with the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
Quantitative Data Summary
The following table provides a hypothetical example of data that could be generated for Compound X.
| Assay | Cell Line | Exposure Time (hours) | IC50 (µM) |
| MTT | SH-SY5Y (human neuroblastoma) | 24 | 78.5 |
| MTT | SH-SY5Y (human neuroblastoma) | 48 | 45.2 |
| LDH | SH-SY5Y (human neuroblastoma) | 48 | > 100 |
| MTT | HEK293 (human embryonic kidney) | 48 | > 100 |
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of Compound X.
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
References
Technical Support Center: PNU-105368 Degradation Prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of PNU-105368 to prevent its degradation. Our recommendations are based on available product information and general best practices for sensitive chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C. This is a critical step in preventing degradation and ensuring the stability of the compound.
Q2: How long can I expect this compound to be stable under the recommended storage conditions?
When stored at -20°C, this compound is expected to be stable for at least 12 months.[1]
Q3: I've seen references to PNU 159682. Is this the same as this compound?
There appears to be some ambiguity in public databases. This compound is listed with CAS number 168828-90-8.[1] Another highly similar compound, PNU 159682, has a different CAS number (202350-68-3). It is crucial to verify the exact compound you are working with by checking the CAS number on your product's documentation. For PNU 159682, the recommended storage is also -20°C, with a reported stability of at least four years.
Q4: Can I store this compound at room temperature?
No, room temperature storage is not recommended. Storing at -20°C is essential to minimize degradation and maintain the integrity of the compound.
Troubleshooting Guide: Common Issues in this compound Handling
This guide addresses potential issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been consistently stored at -20°C. If the compound has been stored improperly, it is advisable to use a fresh, properly stored aliquot. |
| Repeated freeze-thaw cycles. | Aliquot the compound upon receipt into single-use vials to avoid multiple freeze-thaw cycles, which can accelerate degradation. | |
| Difficulty dissolving the compound | Compound may have degraded or precipitated. | Visually inspect the solution for any particulates. If solubility issues persist with a properly stored compound, consider trying a different solvent if compatible with your experimental design. |
Experimental Protocols
Workflow for Assessing Compound Stability
Caption: Workflow for assessing this compound stability under various experimental conditions.
Signaling Pathways and Logical Relationships
At present, there is no publicly available information detailing the specific chemical degradation pathways of this compound. The primary mechanism of action for the related compound, PNU 159682, is as a potent DNA topoisomerase II inhibitor. Preventing chemical degradation is key to ensuring its biological activity.
The logical relationship for preventing degradation is straightforward and can be visualized as follows:
Caption: Key preventative measures to ensure the stability of this compound.
References
PNU-105368 experimental controls and best practices
Disclaimer: Publicly available scientific literature and data on PNU-105368 are extremely limited. The following technical support guide is a generalized framework based on best practices for the preclinical evaluation of novel small molecule compounds targeting the central nervous system (CNS). The experimental details, data, and suggested protocols are illustrative and should be adapted based on the specific characteristics of this compound as determined through internal research.
Frequently Asked Questions (FAQs)
Q1: What are the essential preliminary steps before starting in vitro experiments with this compound?
A1: Before initiating any cell-based or biochemical assays, it is crucial to establish the fundamental physicochemical properties of this compound. This includes confirming its identity and purity via methods like LC-MS and NMR, determining its solubility in aqueous buffers and common organic solvents (e.g., DMSO), and assessing its stability under experimental conditions (e.g., in culture media at 37°C over 24-48 hours).
Q2: How should I prepare this compound for cell-based assays?
A2: this compound should be dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be serially diluted in the appropriate assay buffer or cell culture medium. It is critical to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including vehicle controls, and is at a level that does not affect cell viability or the assay readout (typically ≤ 0.1-0.5%).
Q3: What are the recommended negative and positive controls for an initial screen of this compound's activity?
A3:
-
Negative Controls: A vehicle control (the solvent used to dissolve this compound, e.g., 0.1% DMSO) is essential to account for any effects of the solvent on the experimental system. An untreated control group should also be included.
-
Positive Controls: The choice of a positive control depends on the hypothesized target or pathway. For instance, if this compound is hypothesized to be a dopamine D2 receptor antagonist, a well-characterized D2 antagonist like haloperidol or risperidone should be used as a positive control.
Q4: I am observing high variability in my results. What are the common sources of variability in this type of research?
A4: High variability can stem from several factors:
-
Compound Instability: this compound may be degrading under experimental conditions.
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency, or serum batch can introduce variability.
-
Assay Performance: Fluctuations in temperature, incubation times, or reagent concentrations can affect results.
-
Pipetting Errors: Inaccurate dispensing of the compound or reagents.
-
Edge Effects in Plate-Based Assays: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell health.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Activity Observed | 1. Compound precipitation due to poor solubility in assay buffer.2. Degradation of the compound.3. Incorrect target or cell line for the hypothesized mechanism of action. | 1. Visually inspect for precipitation. Test solubility at the highest concentration used. Consider using a different formulation or solvent system.2. Assess compound stability in the assay medium over the experiment's duration using LC-MS.3. Verify target expression in the cell line (e.g., via qPCR or Western blot). Test the compound in a different, validated assay system. |
| High Background Signal in Assay | 1. Compound interference with the assay detection method (e.g., fluorescence quenching or enhancement).2. Contamination of reagents or cell culture. | 1. Run a cell-free assay with just the compound and detection reagents to check for interference.2. Use fresh, sterile reagents and test cell cultures for mycoplasma contamination. |
| Inconsistent Dose-Response Curve | 1. Inaccurate serial dilutions.2. Compound instability at lower concentrations.3. Complex pharmacology (e.g., partial agonism/antagonism, off-target effects at higher concentrations). | 1. Prepare fresh serial dilutions for each experiment. Use calibrated pipettes.2. Assess the stability of diluted compound solutions.3. Widen the concentration range tested. Use specific antagonists for the primary target to investigate off-target effects. |
| Cell Death at High Concentrations | 1. Cytotoxicity of the compound.2. High solvent concentration. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range.2. Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5% for DMSO). |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control and untreated wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Protocol 2: Receptor Binding Assay (Radioligand Displacement)
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Quantitative Data Summary
Table 1: Illustrative Physicochemical Properties of this compound
| Property | Value | Method |
| Molecular Weight | 295.31 g/mol | N/A |
| Purity | >98% | HPLC |
| Solubility in DMSO | >50 mM | Visual Inspection |
| Aqueous Solubility (PBS, pH 7.4) | 15 µM | Nephelometry |
| Stability in Media (37°C, 24h) | 95% remaining | LC-MS |
Table 2: Illustrative In Vitro Pharmacology of this compound (Hypothetical Data)
| Assay | Target | Result (IC50/EC50) | Positive Control | Control Result |
| Radioligand Binding | Dopamine D2 Receptor | 120 nM | Haloperidol | 15 nM |
| Radioligand Binding | Serotonin 5-HT2A Receptor | 85 nM | Risperidone | 10 nM |
| cAMP Assay (Functional) | Dopamine D2 Receptor | 250 nM (Antagonist) | Haloperidol | 20 nM |
| Calcium Flux Assay (Functional) | Serotonin 5-HT2A Receptor | 150 nM (Antagonist) | Risperidone | 12 nM |
| Cytotoxicity (HEK293 cells, 48h) | N/A | > 25 µM | Doxorubicin | 1 µM |
Visualizations
Caption: General workflow for in vitro screening of this compound.
Caption: Hypothesized signaling pathways for this compound.
Technical Support Center: PNU-105368 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PNU-105368. The information is designed to address specific issues that may be encountered during in vitro dose-response experiments to determine its antibacterial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Deacetyl Linezolid, is a metabolite of the oxazolidinone antibiotic, Linezolid. It exhibits antibacterial activity by inhibiting bacterial protein synthesis. This occurs through its binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex essential for bacterial replication.[1][2][3]
Q2: What is a typical dose-response curve for an antibacterial agent like this compound?
A2: A typical dose-response curve for an antibacterial agent plots the concentration of the compound against the inhibition of bacterial growth. The response is often measured as the percentage of growth inhibition compared to a no-drug control. The resulting curve is typically sigmoidal, showing a dose-dependent decrease in bacterial growth until a plateau of maximum inhibition is reached. From this curve, key parameters like the Minimum Inhibitory Concentration (MIC) or IC50 (the concentration that inhibits 50% of bacterial growth) can be determined.
Q3: What concentration range of this compound should I use for my initial dose-response experiment?
A3: For initial experiments, it is advisable to test a broad range of concentrations to capture the full dose-response curve. Based on data from similar oxazolidinone compounds, a starting range from 0.1 µg/mL to 100 µg/mL is recommended.[4][5] Subsequent experiments can then focus on a narrower range of concentrations around the initially determined MIC or IC50 value.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Ensure the final concentration of the solvent in your experimental wells is low (typically ≤0.5%) to avoid solvent-induced toxicity to the bacteria.
Q5: What are the standard methods for determining the dose-response of antibacterial compounds?
A5: The standard methods for determining the antibacterial dose-response, specifically the MIC, are broth microdilution and agar dilution assays. These methods are outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Spectrophotometric methods that measure the optical density of bacterial cultures over time can also provide a kinetic view of the antimicrobial action.[6]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No bacterial growth inhibition at any concentration | 1. Inactive this compound. 2. Bacterial strain is resistant. 3. Incorrect concentration of this compound. 4. High initial bacterial inoculum. | 1. Verify the integrity and proper storage of the this compound compound. 2. Use a known susceptible control strain. 3. Confirm the accuracy of stock solution and serial dilutions. 4. Ensure the bacterial inoculum is standardized according to protocol (e.g., 0.5 McFarland standard). |
| High variability between replicate wells | 1. Inconsistent pipetting. 2. Uneven bacterial distribution in the inoculum. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Vortex the bacterial suspension before inoculation. 3. Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity. |
| Dose-response curve is not sigmoidal | 1. Concentration range is too narrow or misplaced. 2. Compound precipitation at high concentrations. 3. Compound degradation. | 1. Widen the concentration range in subsequent experiments. 2. Visually inspect for precipitation and consider using a different solvent or lower stock concentration. 3. Prepare fresh solutions for each experiment. |
| Unexpected increase in bacterial growth at low concentrations (hormesis) | 1. This can be a real biological effect for some compounds. | 1. Repeat the experiment with a finer dilution series at the lower concentrations to confirm the effect.[7] |
Experimental Protocols
Protocol: Broth Microdilution Assay for this compound MIC Determination
This protocol is a general guideline and should be optimized for your specific bacterial strain and laboratory conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Store the stock solution at -20°C.
-
-
Preparation of this compound Working Solutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to create a range of working concentrations (e.g., 200 µg/mL to 0.2 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of the appropriate this compound working solution to each well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a positive control well (bacterial inoculum in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
For a quantitative dose-response curve, measure the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition versus the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: Example MIC Values for Oxazolidinone Antibiotics against Gram-Positive Bacteria
| Compound | Bacterial Species | MIC Range (µg/mL) |
| Linezolid Derivative (6e) | Escherichia coli | 2 - 16 |
| Linezolid Derivative (6e) | Salmonella enterica | 2 - 16 |
| Linezolid Derivative (6e) | Staphylococcus aureus | 2 - 16 |
| Linezolid Derivative (6e) | Enterococcus faecalis | 2 - 16 |
| Linezolid Derivative (6e) | Methicillin-resistant S. aureus (MRSA) | 2 - 16 |
| AZD2563 (tentative breakpoint) | Gram-positive organisms | ≤2 (Susceptible) |
Note: This table provides example data for related compounds to guide initial experimental design for this compound.[4][5]
Visualizations
Caption: Mechanism of action of this compound in inhibiting bacterial protein synthesis.
Caption: Experimental workflow for determining the dose-response of this compound.
Caption: A logical troubleshooting guide for this compound dose-response experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linezolid [simsonpharma.com]
- 3. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antibacterial bioactivities of cationic deacetyl linezolid amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary susceptibility testing guidelines for AZD2563, a long-acting oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming PNU-105368 Delivery Challenges In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the in vivo delivery of PNU-105368. The information addresses common challenges, offering troubleshooting strategies and detailed experimental protocols to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an active metabolite of the oxazolidinone antibiotic, linezolid.[1] As an oxazolidinone, it is a potent antibacterial agent that inhibits bacterial protein synthesis.[2][3] This class of antibiotics binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which in turn halts bacterial replication.[2]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge in delivering this compound in vivo is its presumed poor aqueous solubility, a common characteristic of oxazolidinone antibiotics.[4] This can lead to difficulties in formulation, low bioavailability, and potential precipitation of the compound upon administration, affecting the accuracy and reproducibility of experimental results.
Q3: How does the metabolism of the parent drug, linezolid, affect in vivo studies with this compound?
A3: this compound is one of the main metabolites of linezolid, alongside PNU-142300 and PNU-142586.[5][6][7] The parent drug, linezolid, is metabolized primarily through the oxidation of its morpholine ring into these inactive metabolites.[6] It is important to consider that in animal models with impaired renal function, there can be an accumulation of linezolid and its metabolites.[7][8] This could potentially influence the pharmacokinetic and pharmacodynamic profiles observed in your studies.
Troubleshooting Guide
Issue 1: Formulation Instability - Cloudiness or Precipitation
Potential Cause: Poor aqueous solubility of this compound.
Solutions:
-
Vehicle Optimization: Due to its likely hydrophobic nature, a suitable vehicle is critical for stable formulation. A multi-component solvent system is often necessary. A suggested starting point, based on common practice for poorly soluble compounds, is a mixture of DMSO, PEG300, Tween 80, and a physiological buffer like saline or PBS.[9]
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of the compound. However, it is crucial to monitor for any degradation of this compound at elevated temperatures.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experimenting with pH adjustments of the formulation buffer, within a physiologically tolerable range, may improve solubility.
Issue 2: Inconsistent or Low In Vivo Efficacy
Potential Causes:
-
Poor Bioavailability: The route of administration significantly impacts the bioavailability of poorly soluble compounds.
-
Suboptimal Dosing: The administered dose may not be reaching the therapeutic threshold at the target site.
-
Rapid Metabolism or Clearance: The compound may be quickly metabolized and cleared from circulation.
Solutions:
-
Route of Administration: For initial studies, intraperitoneal (IP) or intravenous (IV) injections may provide higher and more consistent bioavailability compared to oral gavage for poorly soluble compounds.
-
Dose-Response Study: Conduct a pilot dose-escalation study to determine the optimal effective dose for your specific animal model and infection type.
-
Pharmacokinetic (PK) Analysis: A preliminary PK study to measure plasma concentrations of this compound over time will provide critical data on its absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing regimen.
Issue 3: Adverse Effects or Toxicity in Animal Models
Potential Causes:
-
Vehicle Toxicity: High concentrations of certain solvents, such as DMSO, can be toxic to animals.
-
Off-Target Effects: The compound may have unintended biological effects at the administered dose.
Solutions:
-
Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. If toxicity is observed, consider reducing the concentration of potentially toxic components or exploring alternative, safer excipients.
-
Dose Reduction: If on-target or off-target toxicity is suspected, reduce the dose and/or the frequency of administration.
-
Close Monitoring: Closely monitor the animals for any signs of distress, weight loss, or other adverse effects throughout the study.
Data Presentation
Table 1: Pharmacokinetic Parameters of Linezolid and its Metabolites
| Parameter | Linezolid | PNU-142300 (Metabolite) | PNU-142586 (Metabolite) | Reference |
| Plasma Protein Binding | 31% | - | - | [1][10] |
| Volume of Distribution | 40-50 L | 47.1 L | 47.1 L | [10][11] |
| Elimination Half-life | 3.4-7.4 h | - | - | [10] |
| Primary Route of Elimination | Non-renal (65%) and renal | Renal | Renal | [1][10] |
Note: Data for metabolites are limited and some values are assumed to be similar to the parent compound in population PK models.
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation for this compound
Objective: To prepare a stable formulation of this compound for intraperitoneal (IP) administration in a murine model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex and gently warm if necessary to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.
-
For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween 80, and 550 µL of saline.
-
Vortex the vehicle mixture until it is homogeneous.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle. A common final concentration of DMSO in the formulation is 5-10%.
-
For example, to achieve a final concentration of 1 mg/mL of this compound with 10% DMSO, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle.
-
Vortex the final formulation thoroughly until it is a clear, homogenous solution.
-
Visually inspect the solution for any precipitation before administration.
-
Protocol 2: In Vivo Antibacterial Efficacy Study - Murine Peritonitis Model
Objective: To evaluate the in vivo antibacterial efficacy of this compound in a murine model of peritonitis.
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain of interest (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Mucin
-
This compound formulation
-
Vehicle control
-
Positive control antibiotic (e.g., Linezolid)
-
Sterile syringes and needles
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in TSB at 37°C.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).
-
Mix the bacterial suspension with an equal volume of sterile mucin to enhance infectivity.
-
-
Infection:
-
Administer 0.5 mL of the bacterial-mucin suspension via intraperitoneal (IP) injection to each mouse.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 hour), administer the this compound formulation, vehicle control, or positive control antibiotic via IP or another chosen route.
-
Dosing volume and frequency will depend on the results of preliminary tolerability and PK studies.
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of infection (e.g., lethargy, ruffled fur) at regular intervals.
-
At the study endpoint (e.g., 24 or 48 hours post-infection), euthanize the mice.
-
Collect peritoneal lavage fluid and/or blood for bacterial load determination by plating serial dilutions on TSA plates and counting colony-forming units (CFU).
-
-
Data Analysis:
-
Compare the bacterial loads in the different treatment groups to determine the efficacy of this compound.
-
Visualizations
Caption: Workflow for an in vivo antibacterial efficacy study.
Caption: Mechanism of action of this compound.
References
- 1. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies to Improve the Potency of Oxazolidinones towards Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of hepatic impairment and renal failure on the pharmacokinetics of linezolid and its metabolites: contribution of hepatic metabolism and renal excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of Major Linezolid Metabolites in Patients with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 9. biorbyt.com [biorbyt.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Population pharmacokinetics of linezolid and its major metabolites PNU-142300 and PNU-142586 in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Profile of PNU-105368: A Comparative Analysis of Dopamine D2 Antagonists
A comprehensive comparison of the dopamine D2 antagonist PNU-105368 with other representative antagonists in its class is currently not feasible due to the absence of publicly available scientific data for a compound with this designation. Extensive searches of chemical and pharmacological databases and the scientific literature have yielded no specific information on the binding affinity, selectivity, or functional activity of a compound identified as this compound. It is possible that this is an internal development code for a compound that has not been disclosed in public forums or a misidentification.
To illustrate the requested comparative guide, this report provides a template analysis comparing two well-characterized dopamine D2 antagonists: the typical antipsychotic Haloperidol and the atypical antipsychotic Risperidone . This comparison is based on established experimental data from the scientific literature and serves as a framework for how such a guide for this compound would be structured, should data become available.
Comparative Analysis of Dopamine D2 Antagonist Performance
The efficacy and safety of dopamine D2 antagonists are primarily determined by their binding affinity for the D2 receptor, their selectivity for the D2 receptor over other neurotransmitter receptors, and their functional activity at the receptor.
Table 1: Receptor Binding Affinity Profile
This table summarizes the inhibitory constant (Ki), a measure of binding affinity, for Haloperidol and Risperidone at the dopamine D2 receptor and other relevant receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Haloperidol (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 0.5 - 2.5 | 3.1 - 5.9 |
| Serotonin 5-HT2A | 50 - 150 | 0.16 - 0.4 |
| Alpha-1 Adrenergic | 10 - 30 | 0.8 - 2.6 |
| Histamine H1 | 100 - 500 | 20 - 40 |
Table 2: In Vitro Functional Activity
This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the antagonists in functional assays that measure their ability to block dopamine-induced signaling.
| Assay Type | Haloperidol | Risperidone |
| Dopamine-inhibited cAMP accumulation (IC50, nM) | 1.0 - 10 | 5.0 - 20 |
| [35S]GTPγS binding (EC50, nM) | 2.0 - 15 | 10 - 50 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for the key assays used to characterize dopamine D2 antagonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone) at a concentration close to its dissociation constant (Kd).
-
Competition Binding: A range of concentrations of the test compound (e.g., this compound, Haloperidol, or Risperidone) is added to compete with the radioligand for binding to the D2 receptor.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
cAMP Functional Assay
Objective: To measure the functional antagonism of a test compound at the dopamine D2 receptor by assessing its ability to block dopamine-mediated inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture: Cells stably expressing the human dopamine D2 receptor are cultured to an appropriate density.
-
Assay Setup: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Incubation: The cells are then incubated with various concentrations of the test antagonist.
-
Agonist Stimulation: Dopamine is added to stimulate the D2 receptors, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Forskolin is often used to stimulate adenylyl cyclase to ensure a measurable baseline of cAMP.
-
cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of the antagonist that reverses the dopamine-induced inhibition of cAMP production by 50% (IC50) is determined.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for evaluation.
A Researcher's Guide to Validating Drug Binding Specificity
For researchers, scientists, and drug development professionals, ensuring a compound selectively interacts with its intended target is a cornerstone of therapeutic development. This guide provides a comparative overview of key experimental methods used to validate the binding specificity of investigational drugs, using the hypothetical compound PNU-105368 as a case study.
The journey of a drug from a promising molecule to a therapeutic reality is paved with rigorous validation. A critical step in this process is confirming that the drug candidate binds with high affinity and specificity to its intended molecular target while minimizing interactions with other biomolecules, which could lead to off-target effects and toxicity. This guide details several widely-used in vitro and in-cell techniques for this purpose, presenting their methodologies, comparative data, and the logic behind their application.
Comparing the Tools: A Quantitative Look at Binding Assays
To effectively compare different compounds and methodologies, quantitative data is paramount. The following table summarizes hypothetical binding affinity data for our compound of interest, this compound, and two alternative compounds, Compound A and Compound B, against a primary target and several potential off-targets. The data is presented as the inhibition constant (Ki), a measure of the concentration of a compound required to inhibit the binding of another molecule by 50%. A lower Ki value indicates a higher binding affinity.
| Compound | Primary Target (Ki, nM) | Off-Target 1 (Ki, nM) | Off-Target 2 (Ki, nM) | Off-Target 3 (Ki, nM) |
| This compound | 5.2 | 850 | >10,000 | 1,200 |
| Compound A | 15.8 | 250 | 5,500 | 980 |
| Compound B | 2.1 | 15,000 | >10,000 | >10,000 |
This data is hypothetical and for illustrative purposes only.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding how binding specificity is determined. The following diagram illustrates a general workflow for validating the binding specificity of a compound like this compound.
Key Experimental Protocols
Detailed methodologies are essential for reproducibility and for the critical evaluation of experimental data. Below are protocols for several key experiments used to assess binding specificity.
Radioligand Competition Binding Assay
This technique is a cornerstone for determining the binding affinity of a test compound by measuring its ability to compete with a radioactively labeled ligand for binding to the target receptor.
Protocol:
-
Membrane Preparation: A cell line or tissue expressing the target receptor is homogenized and centrifuged to isolate a membrane fraction containing the receptor. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radioligand known to bind to the target receptor.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[1][2]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of a drug-target interaction.[3][4][5]
Protocol:
-
Sensor Chip Preparation: The target protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the test compound (the analyte) is flowed over the sensor chip surface.
-
Detection: As the analyte binds to the immobilized target, the refractive index at the sensor surface changes, which is detected by the SPR instrument and recorded as a response.
-
Data Analysis: The association rate (kon) is determined during the injection phase, and the dissociation rate (koff) is measured during a subsequent buffer flow phase. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a drug to its target, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8][9]
Protocol:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the test compound is loaded into a titration syringe.
-
Titration: The test compound is injected in small aliquots into the sample cell containing the target protein.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that a drug engages with its target within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation than the unbound protein.[10][11][12][13]
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to a higher temperature in the presence of the test compound indicates that the drug has bound to and stabilized the target protein.[12][13]
Conclusion
Validating the binding specificity of a potential drug is a multi-faceted process that requires a combination of orthogonal experimental approaches. By employing a suite of techniques, from initial high-throughput screens and detailed in vitro characterization of binding kinetics and thermodynamics to in-cell target engagement assays, researchers can build a comprehensive and robust profile of a compound's interaction with its intended target and the broader proteome. This rigorous validation is essential for advancing compounds with the highest potential for efficacy and safety into further preclinical and clinical development.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. affiniteinstruments.com [affiniteinstruments.com]
- 4. portlandpress.com [portlandpress.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
In Vitro Comparative Analysis: PNU-105368 and Haloperidol
A comprehensive in vitro comparison between PNU-105368 and the conventional antipsychotic haloperidol is currently not feasible due to the limited availability of public domain data for this compound.
While extensive research has characterized the in vitro pharmacological profile of haloperidol, a thorough search of scientific literature and databases did not yield sufficient information on this compound to conduct a direct comparative analysis as requested. This includes a lack of quantitative data on receptor binding affinities, functional assay results, and detailed experimental protocols for this compound.
Haloperidol: A Snapshot of its In Vitro Profile
Haloperidol, a butyrophenone derivative, is a well-established first-generation antipsychotic. Its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. In vitro studies have extensively documented its binding affinities across a range of neurotransmitter receptors.
Receptor Binding Affinity of Haloperidol
The following table summarizes the typical receptor binding affinities (Ki, in nM) of haloperidol at various human receptors, compiled from publicly available pharmacological data. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) |
| Dopamine D2 | 1.2 |
| Dopamine D3 | 0.7 |
| Dopamine D4 | 5 |
| Serotonin 5-HT2A | 37 |
| Alpha-1A Adrenergic | 12 |
| Sigma-1 | 3 |
Experimental Protocol: Radioligand Receptor Binding Assay
A standard method to determine receptor binding affinity is the radioligand binding assay. A typical protocol involves:
-
Tissue Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., human recombinant CHO-K1 cells for dopamine D2 receptors).
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (haloperidol).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Signaling Pathways of Haloperidol
The primary signaling pathway affected by haloperidol is the dopamine D2 receptor-mediated pathway. As an antagonist, haloperidol blocks the binding of dopamine to the D2 receptor, thereby inhibiting downstream signaling cascades.
Caption: Haloperidol blocks dopamine's action at the D2 receptor.
This compound: Data Unavailable
Despite efforts to retrieve in vitro pharmacological data for this compound, no peer-reviewed studies or public database entries detailing its receptor binding profile, functional activity, or mechanism of action could be located. Without this fundamental information, a meaningful comparison to haloperidol is impossible.
Conclusion
This guide provides a summary of the in vitro pharmacological characteristics of haloperidol. However, due to the absence of available data for this compound, a direct and objective comparison between the two compounds cannot be provided at this time. Researchers and drug development professionals are encouraged to consult proprietary data sources or conduct direct experimental comparisons to evaluate the relative in vitro properties of this compound and haloperidol.
Comparative Analysis of PNU-282987 Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of PNU-282987, a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (nAChR). The following sections detail its cross-reactivity with other receptors, supported by experimental data, to offer a comprehensive understanding of its selectivity.
Data Presentation
The selectivity of a compound is critical for its therapeutic potential and safety profile. The following table summarizes the quantitative binding and functional activity data of PNU-282987 at its primary target, the α7 nAChR, and other receptors where its activity has been assessed.
| Receptor Target | Ligand/Compound | Ki (nM) | IC50 (nM) | EC50 (nM) | Receptor Type | Action |
| α7 nAChR | PNU-282987 | 26 | 154[1] | Nicotinic Acetylcholine | Agonist[1][2] | |
| 5-HT3 | PNU-282987 | 930 | 4541[1] | Serotonin | Antagonist[1] | |
| α1β1γδ nAChR | PNU-282987 | ≥ 60,000 | Nicotinic Acetylcholine | Negligible Blockade | ||
| α3β4 nAChR | PNU-282987 | ≥ 60,000 | Nicotinic Acetylcholine | Negligible Blockade |
Ki: Inhibitor constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration. The concentration of a drug that is required for 50% inhibition in vitro. EC50: Half-maximal effective concentration. The concentration of a drug that gives a half-maximal response.
As the data indicates, PNU-282987 demonstrates high affinity for the α7 nAChR. While it shows some interaction with the 5-HT3 receptor at higher concentrations, its affinity is significantly lower than for its primary target. Furthermore, it displays negligible activity at α1β1γδ and α3β4 nAChRs. Studies have also found it to be inactive against a panel of 32 other receptors at a concentration of 1 μM.
Experimental Protocols
The data presented in this guide is based on standard and validated in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays (for Ki determination):
-
Objective: To determine the binding affinity of PNU-282987 to the target receptor (e.g., α7 nAChR) and other potential off-target receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand (e.g., [3H]-Methyllycaconitine for α7 nAChR) is used at a concentration near its Kd value.
-
Competition Binding: The membranes and radioligand are incubated with varying concentrations of the test compound (PNU-282987).
-
Incubation: The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assays (for EC50/IC50 determination):
-
Objective: To measure the functional effect of PNU-282987 on receptor activity (agonist or antagonist).
-
Methodology (Example: Calcium Flux Assay for α7 nAChR):
-
Cell Culture: Cells stably expressing the α7 nAChR are cultured in appropriate media.
-
Calcium Indicator Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of PNU-282987 (to determine EC50) or a fixed concentration of an agonist in the presence of varying concentrations of PNU-282987 (to determine IC50 for antagonism) are added to the cells.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence data is normalized and plotted against the compound concentration to determine the EC50 or IC50 value using a sigmoidal dose-response curve fit.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway of PNU-282987 and its cross-reactivity profile.
Caption: PNU-282987 primary and off-target signaling pathways.
Caption: Summary of PNU-282987 receptor cross-reactivity.
References
A Comparative Efficacy Analysis of PNU-105368 and Risperidone in the Treatment of Psychosis: A Data-Driven Guide
A direct comparative efficacy analysis between PNU-105368 and the atypical antipsychotic risperidone is not feasible at this time due to a lack of publicly available data on this compound. Extensive searches of scientific literature and clinical trial databases did not yield any information regarding the preclinical or clinical development of a compound with this designation for antipsychotic or other indications.
This guide will therefore focus on providing a comprehensive overview of the established efficacy and pharmacological profile of risperidone, serving as a valuable reference for researchers, scientists, and drug development professionals.
Risperidone: An Overview of Efficacy and Mechanism of Action
Risperidone is a widely prescribed second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3]
Quantitative Efficacy Data
The efficacy of risperidone in managing the symptoms of schizophrenia has been demonstrated in numerous clinical trials. Key outcomes are often measured using the Positive and Negative Syndrome Scale (PANSS), which assesses positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., affective flattening, avolition), and general psychopathology.
| Clinical Trial Outcome | Risperidone | Placebo | Significance | Citation |
| Change in Total PANSS Score | Significant Improvement | - | p < 0.001 | [4][5] |
| Clinical Improvement (≥20% decrease in PANSS) | 85% of patients | - | p = 0.0001 | [4] |
| Clinical Global Impression (CGI) Scale | Significant Improvement | Less Improvement | RR 0.69 | [6][7] |
Note: This table represents a summary of findings from multiple studies. Specific values can vary between trials.
Preclinical Data
Preclinical studies in animal models have been instrumental in elucidating the pharmacological profile of risperidone and predicting its clinical effects.
| Preclinical Model/Assay | Key Findings for Risperidone | Citation |
| In Vivo Microdialysis (Rat Prefrontal Cortex) | Increased dopamine levels | [8] |
| Radioligand Receptor Binding Assay | High affinity for D2 and 5-HT2A receptors | [1][8] |
| Fos Immunohistochemistry (Rat Brain) | Increased c-fos expression in the prefrontal cortex, striatum, and nucleus accumbens | [8] |
| Animal Models of Obsessive-Compulsive Disorder | Demonstrated efficacy | [8] |
| Forced Swimming Test (Antidepressant Model) | Produced significant effects | [8] |
| Maze Tests (Cognitive Function) | Improved memory | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols relevant to the assessment of antipsychotic efficacy.
Radioligand Receptor Binding Assays
Objective: To determine the binding affinity of a compound for various neurotransmitter receptors.
Methodology:
-
Preparation of Cell Membranes: Membranes are prepared from brain tissue (e.g., rat striatum for D2 receptors, frontal cortex for 5-HT2A receptors) or from cell lines stably expressing the receptor of interest.
-
Incubation: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the target receptor) and varying concentrations of the test compound (e.g., risperidone).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) to reflect the binding affinity.
In Vivo Microdialysis in Rodents
Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.
-
Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate. Samples are collected at regular intervals.
-
Drug Administration: The test compound (e.g., risperidone) or vehicle is administered systemically (e.g., intraperitoneally).
-
Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
The therapeutic and adverse effects of antipsychotic drugs are mediated through their interaction with various signaling pathways.
Risperidone's Primary Mechanism of Action
Risperidone's antipsychotic effects are thought to be mediated by its blockade of D2 receptors in the mesolimbic pathway, which is believed to reduce the positive symptoms of schizophrenia.[1] Its antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and a lower propensity to cause extrapyramidal side effects compared to first-generation antipsychotics.[1]
General Experimental Workflow for Antipsychotic Drug Discovery
The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel antipsychotic candidate.
References
- 1. medscape.com [medscape.com]
- 2. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PNU-96415E, a potential antipsychotic agent with clozapine-like pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatments of Negative Symptoms in Schizophrenia: Meta-Analysis of 168 Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lurasidone for the treatment of depressive symptoms in schizophrenia: analysis of 4 pooled, 6-week, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Negative Symptoms in Clinical Trials of Acute Schizophrenia: Test of a Novel Enrichment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
PNU-105368 selectivity profiling against D1, D3, D4, D5 receptors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the binding affinities of several key dopamine receptor ligands against the D1, D2, D3, D4, and D5 receptor subtypes. While a specific request was made for the selectivity profile of PNU-105368, a comprehensive public domain dataset for this compound could not be located. Therefore, this guide presents data for a range of well-characterized dopamine agonists and antagonists to serve as a valuable reference for researchers in the field.
The data herein is presented to facilitate the objective comparison of compound performance and is supported by detailed experimental methodologies.
Ligand Binding Affinity Profile
The following table summarizes the binding affinities (Ki values in nM) of selected dopamine receptor ligands for the human D1, D2, D3, D4, and D5 receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Selectivity Profile |
| Dopamine (Endogenous) | ~2500[1] | ~500[1] | ~20-100[1] | ~180-400[1] | ~225[1] | Non-selective |
| Pramipexole | >10,000 | 3.9 | 0.5 | 5.1 | >10,000 | D3 > D2 > D4 |
| Ropinirole | >10,000 | 98,700 | - | - | - | D2-like selective |
| Cabergoline | - | 0.61[2] | 1.27[2] | - | - | D2 ≈ D3 |
| Lisuride | 56.7[2] | 0.95[2] | 1.08[2] | - | - | D2 ≈ D3 > D1 |
| Pergolide | 447[2] | - | 0.86[2] | - | - | D3 > D1 |
| Haloperidol | Low Affinity | High Affinity | High Affinity | High Affinity | Low Affinity | D2-like > D1-like |
| SCH 39166 | High Affinity | Low Affinity | Low Affinity | Low Affinity | High Affinity | D1/D5 selective[3] |
Experimental Protocols
The determination of ligand binding affinities is crucial for understanding their selectivity and potential therapeutic applications. A standard and widely accepted method for this is the radioligand binding assay.
Radioligand Competition Binding Assay
This in vitro assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.
1. Materials and Reagents:
-
Cell Membranes: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
Radioligand: A high-affinity ligand labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride for D2-like receptors, and [³H]-SCH23390 for D1-like receptors.
-
Test Compound: The unlabeled ligand for which the binding affinity is to be determined.
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.
-
Assay Buffer: Typically contains 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, at a pH of 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Fluid: A liquid cocktail that emits light upon interaction with the radioisotope.
-
Liquid Scintillation Counter: An instrument to measure the radioactivity captured on the filters.
-
96-well Microplates.
2. Experimental Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane stock on ice and homogenize in ice-cold assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Contain assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of the radioligand, and the cell membrane suspension.
-
Competition Wells: Contain serial dilutions of the test compound, the fixed concentration of the radioligand, and the cell membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in each vial using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average counts per minute (CPM) from the NSB wells from the average CPM of the total binding and competition wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G-proteins and initiate distinct intracellular signaling cascades.[4][5][6][7]
Caption: Dopamine receptor signaling pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Ki Summary [bindingdb.org]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-affinity and selective dopamine D3 receptor full agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Analysis of PNU-105368 and Clozapine: A Review of Distinct Pharmacological Classes
A comparative analysis of PNU-105368 and the atypical antipsychotic clozapine reveals two compounds with fundamentally different pharmacological profiles. This compound has been identified as a metabolite of the antibiotic linezolid, exhibiting antibacterial properties. In contrast, clozapine is a well-established atypical antipsychotic with a complex receptor binding profile, primarily utilized for treatment-resistant schizophrenia. Given their distinct therapeutic areas and mechanisms of action, a direct comparison for a specific clinical application is not feasible. This guide will instead provide a detailed overview of the pharmacological characteristics of each compound.
Clozapine: The Gold Standard for Treatment-Resistant Schizophrenia
Clozapine is an atypical antipsychotic medication that is considered the most effective treatment for patients with schizophrenia who do not respond to other antipsychotic drugs.[] Its superiority is particularly noted in managing negative symptoms and reducing suicidal behavior.[]
Mechanism of Action
The therapeutic effects of clozapine are attributed to its interaction with a wide range of neurotransmitter receptors.[2][3][4] It acts as an antagonist at dopamine and serotonin receptors.[5] Unlike typical antipsychotics, clozapine has a relatively weak affinity for dopamine D2 receptors and a high affinity for serotonin 5-HT2A receptors.[6] This characteristic is believed to contribute to its lower risk of extrapyramidal side effects, such as tardive dyskinesia.[2]
Clozapine also exhibits significant affinity for other receptors, including adrenergic, cholinergic, and histaminergic receptors, which contributes to its broad pharmacological effects and side effect profile.[2][3][4]
dot
Caption: Simplified signaling pathway of Clozapine's multi-receptor interactions.
Pharmacokinetics
Clozapine is well-absorbed after oral administration, with a bioavailability of 60-70% due to first-pass metabolism.[7] Peak plasma concentrations are typically reached within 2.5 hours.[5] The elimination half-life is approximately 14 hours at steady state.[7] Clozapine is extensively metabolized in the liver, primarily by CYP1A2 and CYP3A4 enzymes.[8]
| Pharmacokinetic Parameter | Clozapine |
| Bioavailability | 60-70%[7] |
| Time to Peak Concentration | ~2.5 hours[5] |
| Elimination Half-Life | ~14 hours (steady state)[7] |
| Protein Binding | ~97%[5] |
| Primary Metabolism | Hepatic (CYP1A2, CYP3A4)[8] |
Experimental Protocols
Receptor Binding Assays: The affinity of clozapine for various receptors is typically determined using radioligand binding assays. This involves incubating membranes from cells expressing the receptor of interest with a specific radiolabeled ligand and varying concentrations of the unlabeled drug (clozapine). The concentration of clozapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
dot
Caption: General workflow for a radioligand receptor binding assay.
This compound: A Metabolite of the Antibiotic Linezolid
This compound, also known as Deacetyl Linezolid, is a metabolite of the oxazolidinone antibiotic, linezolid. Its primary role and pharmacological activity are in the domain of antibacterial action.
Mechanism of Action
As a metabolite of linezolid, the antibacterial activity of this compound is presumed to be similar to its parent compound. Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex. This is a unique mechanism among protein synthesis inhibitors.
| Compound | Pharmacological Class | Primary Mechanism of Action |
| This compound | Antibacterial (Linezolid Metabolite) | Inhibition of bacterial protein synthesis |
| Clozapine | Atypical Antipsychotic | Antagonism of dopamine and serotonin receptors |
Conclusion
The comparison of this compound and clozapine highlights the importance of precise compound identification in pharmacological research. While both are pharmaceutical compounds, they belong to disparate therapeutic classes with unrelated mechanisms of action and clinical applications. This compound is relevant to the study of antibacterial agents and the metabolism of linezolid. Clozapine remains a critical tool in the management of treatment-resistant schizophrenia, with its complex pharmacology continuing to be an area of active research for the development of novel antipsychotics. A direct performance comparison is therefore not applicable.
References
- 2. CAS 168828-90-8 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. veeprho.com [veeprho.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Linezolid | CAS#:165800-03-3 | Chemsrc [chemsrc.com]
- 7. CAS 168828-90-8: (5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-mor… [cymitquimica.com]
- 8. 168828-90-8|(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
Reproducibility of PNU-105368 Experimental Findings: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings related to PNU-105368, also known as deacetyl linezolid, a principal metabolite of the oxazolidinone antibiotic linezolid. The reproducibility of its biological activity is assessed in the context of its parent compound and alternative antimicrobial agents. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to offer an objective resource for the scientific community.
Executive Summary
Data Presentation: Antimicrobial Potency
The following table summarizes the in vitro activity (Minimum Inhibitory Concentration, MIC) of linezolid and its alternatives against key Gram-positive pathogens. This compound is included to reflect its lack of clinically significant antibacterial activity.
| Compound | Target Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound (Deacetyl Linezolid) | Staphylococcus aureus, Enterococcus faecalis | >64 | >64 |
| Linezolid | Staphylococcus aureus (MRSA) | 1-2 | 2-4 |
| Enterococcus faecalis (VRE) | 1-2 | 2 | |
| Enterococcus faecium (VRE) | 1-2 | 2 | |
| Streptococcus pneumoniae | 0.5-1 | 2 | |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.25-0.5 | 0.5-1 |
| Enterococcus faecalis (VRE) | 1-2 | 2-4 | |
| Tedizolid | Staphylococcus aureus (MRSA) | 0.25 | 0.5 |
| Enterococcus faecalis (VRE) | 0.25 | 0.5 | |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 | 1-2 |
| Enterococcus faecalis | 1-2 | 4 |
Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. Data is compiled from multiple sources.
Experimental Protocols
The determination of in vitro antibacterial activity is predominantly performed using the Minimum Inhibitory Concentration (MIC) assay, following standardized protocols from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
2. Materials:
- Mueller-Hinton Broth (MHB) or Agar (MHA)
- Microtiter plates or test tubes
- Standardized bacterial inoculum (0.5 McFarland standard)
- Antimicrobial agents (e.g., Linezolid, this compound)
3. Procedure (Broth Microdilution):
- A serial two-fold dilution of the antimicrobial agent is prepared in MHB in a microtiter plate.
- Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
- Positive (bacteria, no drug) and negative (broth only) controls are included.
- The plate is incubated at 35°C for 16-20 hours.
- The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
4. Interpretation: The MIC values are interpreted as susceptible, intermediate, or resistant based on breakpoints established by organizations like the CLSI.
Signaling Pathways and Workflows
Linezolid's Mechanism of Action
Linezolid exerts its bacteriostatic effect by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex.
Caption: Mechanism of action of Linezolid.
Experimental Workflow for MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration of a compound.
Caption: Workflow for MIC determination.
Conclusion
The experimental findings regarding this compound consistently demonstrate a lack of significant antibacterial activity. This is in stark contrast to its parent compound, linezolid, which is a potent inhibitor of protein synthesis in a wide range of Gram-positive bacteria. The reproducibility of this finding is high, as it is a foundational aspect of linezolid's well-characterized pharmacokinetic and pharmacodynamic profile. For researchers and drug development professionals, this compound serves as a clear example of a metabolite that does not contribute to the therapeutic effect of the parent drug. When considering alternatives for treating infections caused by multidrug-resistant Gram-positive organisms, compounds such as daptomycin, tedizolid, and vancomycin offer clinically proven efficacy and should be the focus of comparative studies.
References
Head-to-Head Comparison: PNU-105368 and Novel Dopamine D4 Receptor Antagonists
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated as "PNU-105368". Therefore, for the purpose of this illustrative guide, we will proceed under the assumption that "this compound" is a selective dopamine D4 receptor antagonist with pharmacological properties analogous to the well-characterized selective D4 antagonist, PNU-101387G . This guide compares its performance with recently developed novel antagonists.
This guide provides a comparative analysis of the assumed this compound and other novel antagonists targeting the dopamine D4 receptor. The data presented is compiled from various studies to offer an objective overview for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of the assumed this compound (represented by PNU-101387G) and selected novel selective dopamine D4 receptor antagonists. Lower Ki and IC50/EC50 values indicate higher affinity and potency, respectively.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D4 Affinity (Ki, nM) | D2 Affinity (Ki, nM) | D3 Affinity (Ki, nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| This compound (as PNU-101387G) | ~1-10 | >1000 | >1000 | >100 | >100 |
| Compound 24 | 0.11 | 915 | 409 | 8318 | 3715 |
| Compound 29 | 0.23 | 1182 | 453 | 5139 | 1970 |
| Compound 12 | 0.25 | 282 | 112 | 1128 | 448 |
| Compound 16 | 0.065 | 145 | 92 | 2231 | 1415 |
Data for novel compounds is sourced from recent publications.[1][2]
Table 2: In Vitro Functional Antagonist Activity
| Compound | D4 Functional Antagonism (IC50/pA2) | Functional Assay Type |
| This compound (as PNU-101387G) | Potent Antagonist | cAMP Inhibition / PPI recovery |
| Compound 24 | Full Antagonist | β-arrestin recruitment |
| Compound 29 | Partial Agonist (Gi)/Antagonist (β-arrestin) | Gi protein activation & β-arrestin recruitment |
| Compound 12 | Antagonist | BRET assay (Go, Gi, β-arrestin) |
| Compound 16 | Antagonist | BRET assay (Go, Gi, β-arrestin) |
This table provides a qualitative summary of the functional profiles of the selected antagonists.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]-spiperone) for binding to membranes prepared from cells expressing the human dopamine D4 receptor. The amount of radioligand displaced by the test compound is measured to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D4, D2, or D3 receptor.
-
Radioligand: [3H]-spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM haloperidol.
-
Test compounds (this compound and novel antagonists) at various concentrations.
-
96-well microplates, glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell membrane homogenates (20-40 µg protein) are incubated with a fixed concentration of [3H]-spiperone (e.g., 0.2 nM) and varying concentrations of the test compound.
-
The incubation is carried out in the assay buffer for 60 minutes at room temperature.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of 10 µM haloperidol.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and scintillation fluid is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The IC50 value is determined from the resulting competition curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for D4 Receptor Antagonism
This protocol measures the ability of an antagonist to block the dopamine-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of D4 receptor activation.
Principle: The dopamine D4 receptor is a Gi/o-coupled receptor. Its activation by an agonist like dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will prevent this dopamine-induced decrease.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (this compound and novel antagonists).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cell culture medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 20 minutes to prevent cAMP degradation.
-
Cells are then incubated with varying concentrations of the antagonist test compound for 15 minutes.
-
A fixed concentration of dopamine (typically EC80) and forskolin (to stimulate cAMP production) are added to the wells, and the incubation continues for another 30 minutes at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The IC50 value for the antagonist is determined by plotting the cAMP levels against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine D4 receptor signaling pathway and the workflows of the key experimental protocols.
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle PNU-105368 with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment:
-
Gloves: Wear chemical-resistant gloves. Gloves must be inspected prior to use.[1]
-
Eye Protection: Use tightly fitting safety goggles with side-shields.[1]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Disposal of this compound Waste
The disposal of this compound waste should be managed by classifying the waste type and following the appropriate disposal stream. All waste must be disposed of in accordance with local, state, and federal regulations.[2][3]
Waste Classification and Handling Summary:
| Waste Type | Container Requirements | Disposal Procedure |
| Unused or Expired this compound | Original, labeled container.[2] | Submit for disposal in the original container. Do not mix with other chemical waste. Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated place away from incompatible materials.[1] |
| Chemically Contaminated Solid Waste (e.g., gloves, weigh paper, pipette tips) | Lined, five-gallon pail with a lid or a smaller, labeled plastic container.[2] The bag should be clear plastic, never a biohazard bag.[2] | Place all contaminated solid waste into the designated, lined container. When the bag is three-quarters full, seal it with a zip tie or tape.[2] Attach a completed chemical waste label to the bag or container.[2] |
| Contaminated Liquid Waste (e.g., solvents used to dissolve this compound) | Sturdy, leak-proof, and clearly labeled carboy or solvent waste container.[2] | Collect liquid waste in a designated container. Do not mix incompatible wastes. For instance, separate halogenated and non-halogenated solvents.[2] Fill the container no more than three-quarters full.[2] Keep a log of the waste added to the container.[2] |
| Empty this compound Containers | N/A | Thoroughly empty all contents from the container.[2] Triple rinse the container with a suitable solvent. Collect the rinsate as chemical waste.[2] Deface or remove the original label.[2] Dispose of the rinsed glass container in a designated glass disposal box.[2] |
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: For solid spills, avoid generating dust.[1] For liquid spills, absorb with an inert material such as sand or vermiculite.
-
Disposal of Spill Debris: Collect the absorbed material and any contaminated soil into a suitable, labeled container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Emergency Contact Information:
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
In case of skin contact, wash off with soap and plenty of water.[1]
-
If swallowed, rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure or concern, seek medical attention immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling PNU-105368
Disclaimer: A specific Safety Data Sheet (SDS) for PNU-105368 is not publicly available. The following guidance is based on general best practices for handling research chemicals with unknown or partially characterized hazards and information from safety data sheets for structurally related compounds. Researchers must conduct a thorough, experiment-specific risk assessment before handling this compound.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to assume the compound is hazardous in the absence of complete safety data. The following precautions are recommended based on general laboratory safety principles and data from similar chemical compounds.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a certified chemical fume hood for all manipulations of the solid compound and its solutions.
-
Ensure a safety shower and eyewash station are readily accessible.[2]
Personal Protective Equipment (PPE): Appropriate PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.[1] | Prevents skin contact. |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | Reduces the risk of inhaling the compound. |
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[1]
Operational and Disposal Plans
Spill Management:
-
In case of a spill, evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Do not dispose of down the drain or into the environment.
-
Consult with your institution's environmental health and safety department for specific disposal guidance.
Experimental Workflow
The following diagram outlines a general workflow for handling a research chemical like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
